3,4-Divanillyltetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIJKVZZROIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956217 | |
| Record name | 3,4-Divanillyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34730-78-4 | |
| Record name | 3,4-Divanillyltetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34730-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Creosol, alpha,alpha'-(tetrahydro-3,4-furandiyl)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034730784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Divanillyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Botanical Source and Extraction of 3,4-Divanillyltetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Divanillyltetrahydrofuran, a lignan of significant interest for its potential bioactivity, is a naturally occurring compound found in a select number of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The principal natural source of this compound is the root of the stinging nettle plant, Urtica dioica L.[1]. While the compound has also been identified in other plants such as Urtica fissa, Taxus wallichiana, Illicium verum, and Larix gmelinii, the roots of Urtica dioica are considered the most abundant and commercially viable source for its extraction[2]. It is important to note that while flaxseed (Linum usitatissimum) is a rich source of other lignans, it primarily contains secoisolariciresinol diglucoside, a precursor that can be synthetically converted to this compound, rather than the compound itself in significant amounts[2]. The concentration of this compound in stinging nettle roots can be influenced by factors such as the age of the plant and the time of harvest[2].
Quantitative Data on Lignan Content in Urtica dioica Root
| Plant Source | Part Used | Key Lignans Present | Concentration of this compound |
| Urtica dioica (Stinging Nettle) | Root | This compound , Neoolivil, Secoisolariciresinol, Pinoresinol, Isolariciresinol | High (Specific quantitative data in raw material is limited) |
| Urtica fissa | Not specified | This compound | Data not available |
| Taxus wallichiana | Not specified | This compound | Data not available |
| Illicium verum (Star Anise) | Not specified | This compound | Data not available |
| Larix gmelinii (Gmelin Larch) | Not specified | This compound | Data not available |
| Linum usitatissimum (Flaxseed) | Seed | Secoisolariciresinol diglucoside (precursor) | Not naturally present in significant amounts |
Isolation and Purification of this compound
The isolation of this compound from Urtica dioica root is a multi-step process that typically involves extraction with a polar solvent followed by chromatographic purification. The following protocols are based on methodologies described in scientific literature and patents.
Experimental Protocol 1: Ethanol Extraction and Macroporous Resin Purification
This protocol is adapted from a patented method for enriching and purifying this compound from nettle.
1. Preparation of Plant Material:
-
Dried Urtica dioica roots are pulverized to a fine powder and passed through a 60-80 mesh sieve to increase the surface area for extraction[5].
2. Solvent Extraction:
-
The powdered root material is subjected to extraction with 75% ethanol at a solvent-to-solid ratio of 15:1 (v/w)[5].
-
The mixture is refluxed for 6 hours to facilitate the extraction of lignans[5].
-
Alternatively, maceration with 10 times the volume of ethanol for 8 hours can be employed[5].
3. Primary Extract Processing:
-
The resulting extract is filtered to remove solid plant material.
-
The solvent is recovered under reduced pressure to yield a concentrated primary extract[5].
4. Liquid-Liquid Extraction (Optional Pre-purification):
-
The primary extract is dissolved in hot water.
-
The aqueous solution is then extracted with diethyl ether. The ether phase, containing the less polar lignans, is collected and concentrated under reduced pressure to yield a crude extract enriched in this compound[5].
5. Macroporous Resin Chromatography:
-
Resin Selection and Preparation: A suitable macroporous resin (e.g., AB-8 type) is selected. The resin should be pre-treated by soaking in ethanol and then washed thoroughly with deionized water to remove any impurities.
-
Column Packing and Equilibration: The pre-treated resin is packed into a chromatography column and equilibrated by washing with deionized water.
-
Sample Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the equilibrated column.
-
Washing: The column is washed with deionized water to remove highly polar impurities.
-
Elution: The lignans are eluted from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water. A common elution profile involves washing with water, followed by elution with 30-50% ethanol to remove some impurities, and finally, elution with 70-95% ethanol to recover the this compound-rich fraction[6].
-
Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify those containing the highest concentration of the target compound[7][8].
6. Final Purification (Optional):
-
For obtaining highly pure this compound, the enriched fractions from the macroporous resin chromatography can be further purified using techniques like preparative HPLC or silica gel column chromatography.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for the quantitative analysis of this compound in extracts and purified fractions[3][7][9]. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water, often with a small amount of formic acid to improve peak shape[9].
Biological Activity and Signaling Pathway
This compound is known to interact with sex hormone-binding globulin (SHBG), a protein that binds to and transports sex hormones like testosterone in the blood[10][11]. By binding to SHBG, this compound can displace testosterone, thereby increasing the concentration of free, biologically active testosterone.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound from Urtica dioica root.
Conclusion
This technical guide provides a comprehensive overview of the natural sources and a detailed framework for the isolation of this compound, with a focus on Urtica dioica root. The provided experimental protocols and analytical considerations offer a solid foundation for researchers to develop and optimize their own methods for obtaining this promising bioactive compound. Further research is warranted to establish a more precise quantitative understanding of its concentration in various natural sources and to further elucidate its pharmacological properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutritional and pharmacological importance of stinging nettle (Urtica dioica L.): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans from the roots of Urtica dioica and their metabolites bind to human sex hormone binding globulin (SHBG). | Semantic Scholar [semanticscholar.org]
- 5. Insights into Lignan Composition and Biosynthesis in Stinging Nettle (Urtica dioica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phytochemical content by LC-MS/MS, investigation of antioxidant capacity, and enzyme inhibition effects of nettle (Urtica dioica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wild Stinging Nettle (Urtica dioica L.) Leaves and Roots Chemical Composition and Phenols Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macroporous resin column: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasonic-Assisted Aqueous Two-Phase Extraction Combined with Macroporous Resin Enrichment of Lignans from Flaxseed Meal and Their Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 3,4-Divanillyltetrahydrofuran in Urtica dioica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 3,4-divanillyltetrahydrofuran, a lignan of significant pharmacological interest found in the roots of stinging nettle (Urtica dioica). This document details the proposed biosynthetic pathway, summarizes available quantitative data, presents relevant experimental protocols, and visualizes key pathways and workflows. The information is intended to serve as a foundational resource for researchers engaged in the study of lignan biosynthesis, natural product chemistry, and drug discovery. While the complete pathway in U. dioica is yet to be fully elucidated, this guide synthesizes current knowledge to provide a robust framework for future research.
Introduction
Urtica dioica L., commonly known as stinging nettle, has a long history of use in traditional medicine. Its roots are a rich source of various bioactive compounds, including the furofuran lignan this compound. This compound has garnered attention for its potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel pharmaceuticals. This guide provides an in-depth look at the current understanding of this complex metabolic pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Urtica dioica is believed to follow the general lignan biosynthetic pathway, which originates from the phenylpropanoid pathway. The key steps are outlined below.
The Phenylpropanoid Pathway: Precursor Synthesis
The journey to this compound begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to coniferyl alcohol, the monolignol precursor for many lignans.
Key Enzymes:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-Coumarate:CoA ligase
-
C3H: p-Coumaroyl shikimate 3'-hydroxylase
-
CCoAOMT: Caffeoyl-CoA O-methyltransferase
-
CCR: Cinnamoyl-CoA reductase
-
CAD: Cinnamyl alcohol dehydrogenase
Lignan Biosynthesis: From Coniferyl Alcohol to this compound
The specific steps leading to this compound from coniferyl alcohol in U. dioica are proposed based on studies in other lignan-producing plants and the identification of relevant enzyme-encoding genes in stinging nettle. A key study has identified 14 dirigent protein (UdDIR) genes and 3 pinoresinol-lariciresinol reductase (UdPLR) genes in U. dioica, strongly suggesting their involvement in lignan biosynthesis[1].
The proposed pathway is as follows:
-
Oxidative Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by a laccase or peroxidase and directed by a dirigent protein (DIR). The presence of multiple UdDIR genes in U. dioica suggests a potential for the synthesis of various lignans.
-
Reductive Conversions: Pinoresinol is then sequentially reduced. While the direct conversion to this compound is not explicitly documented, a plausible hypothesis involves the reduction of the furan rings. Pinoresinol-lariciresinol reductases (PLRs) are known to catalyze such reductions. The identified UdPLR genes in stinging nettle are likely responsible for these reductive steps. It is hypothesized that a specific reductase or a series of reductase and other modifying enzymes convert pinoresinol to this compound. The exact intermediates and enzymes in U. dioica are a subject for further research.
Quantitative Data
Quantitative data on the biosynthesis of this compound in Urtica dioica is limited. However, some studies have quantified lignan content in different tissues of the plant.
| Lignan | Plant Tissue | Concentration (µg/g dry weight) | Reference |
| Pinoresinol | Roots | High abundance (not quantified) | [1] |
| Pinoresinol diglucoside | Young internodes, Leaves | High abundance (not quantified) | [1] |
| Lariciresinol | Young internodes, Core tissue of bottom internode, Roots | High accumulation (not quantified) | [1] |
| Secoisolariciresinol | Young internodes, Core tissue of bottom internode, Roots | High accumulation (not quantified) | [1] |
Note: Direct quantitative data for this compound, enzyme kinetics, and precursor pool sizes in Urtica dioica are not available in the reviewed literature and represent a significant knowledge gap.
Experimental Protocols
Extraction and Quantification of Lignans from Urtica dioica Roots
This protocol describes a general method for the extraction and quantification of lignans, including this compound, from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
References
An In-Depth Technical Guide to 3,4-Divanillyltetrahydrofuran: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Divanillyltetrahydrofuran is a lignan of significant interest in the scientific community, primarily sourced from stinging nettle (Urtica dioica) and flax seed (Linum usitatissimum).[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Renowned for its high binding affinity to Sex Hormone-Binding Globulin (SHBG), this compound plays a crucial role in modulating sex hormone bioavailability.[1][2] This document details established experimental protocols for its synthesis and extraction, and presents its known mechanisms of action, including its effects on androgen signaling and prostate cancer cells, supported by structured data and visual diagrams.
Chemical Structure and Identification
This compound is a furofuran-class lignan. Its structure consists of a central tetrahydrofuran ring substituted at the 3 and 4 positions with vanillyl groups (4-hydroxy-3-methoxyphenyl).
-
IUPAC Name: 4,4'-[Oxolane-3,4-diylbis(methylene)]bis(2-methoxyphenol)
-
Molecular Formula: C₂₀H₂₄O₅
-
CAS Number: 34730-78-4[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 4,4'-[Oxolane-3,4-diylbis(methylene)]bis(2-methoxyphenol) | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₂₄O₅ | [1] |
| Molecular Weight | 344.40 g/mol | [1] |
| CAS Number | 34730-78-4 | [1] |
| Melting Point | 114-116 °C (for (-) isomer) | --INVALID-LINK-- |
| Boiling Point | 525.5 ± 50.0 °C (Predicted) | ChemAxon |
| Solubility | Water: 0.031 g/L (Predicted), Ethanol: Soluble, DMSO: Soluble | ChemAxon |
Physicochemical and Spectral Data
The physicochemical properties of this compound are crucial for its handling, formulation, and analysis.
Table 2: Spectral Data Summary
| Technique | Key Data Points |
| ¹H NMR | Chemical shifts corresponding to aromatic protons, methoxy groups, and the tetrahydrofuran ring protons. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the tetrahydrofuran ring. |
| Mass Spec. | Molecular ion peak consistent with the molecular weight. |
| Infrared (IR) | Absorption bands characteristic of hydroxyl (O-H), aromatic (C-H), and ether (C-O) functional groups. |
Experimental Protocols
Synthesis of (-)-3,4-Divanillyltetrahydrofuran from (-)-Secoisolariciresinol
This protocol describes the conversion of (-)-secoisolariciresinol to (-)-3,4-divanillyltetrahydrofuran.
Materials:
-
(-)-Secoisolariciresinol
-
Acetonitrile
-
Triphenylphosphine bromide
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 100 mg of (-)-Secoisolariciresinol in 5 ml of acetonitrile.
-
Add a solution of triphenylphosphine bromide in acetonitrile (1 ml).
-
Stir the mixture at a temperature between 60-80 °C for 2-4 hours.
-
Monitor the reaction for completion.
-
Concentrate the reaction mixture under vacuum.
-
Purify the residue by column chromatography on silica gel.
-
Elute the column with a mixture of 30% Ethyl Acetate in Petroleum Ether.
-
Collect the fractions containing the product and concentrate to yield (-)-3,4-divanillyltetrahydrofuran.
Stobbe Condensation for Lignan Synthesis (General Protocol)
The Stobbe condensation is a powerful method for forming the carbon skeleton of lignans. This is a generalized protocol that can be adapted for the synthesis of this compound precursors.
Materials:
-
Vanillin (or a suitable derivative)
-
Diethyl succinate
-
Potassium t-butoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (for workup)
-
Appropriate solvents for extraction and purification
Procedure:
-
To a solution of potassium t-butoxide in anhydrous toluene, add a mixture of vanillin and diethyl succinate dropwise under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
The reaction is quenched by the addition of water and then acidified with hydrochloric acid.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to yield the crude half-ester.
-
The resulting product can then undergo further steps of reduction and cyclization to form the tetrahydrofuran ring.
Extraction and Purification from Urtica dioica
This protocol outlines the extraction and purification of this compound from stinging nettle root.
Procedure:
-
Extraction:
-
Dried and powdered Urtica dioica root is extracted with 70-80% ethanol at room temperature with stirring for several hours.
-
The extract is filtered, and the solvent is removed under reduced pressure to yield a crude ethanol extract.
-
-
Purification:
-
The crude extract is subjected to purification using macroporous adsorption resin.
-
The resin is washed with water to remove impurities, followed by elution with a gradient of ethanol to release the adsorbed compounds.
-
Fractions are collected and analyzed for the presence of this compound, typically by High-Performance Liquid Chromatography (HPLC).
-
Fractions rich in the target compound are pooled and concentrated.
-
Final purification can be achieved by preparative HPLC to yield high-purity this compound.
-
Caption: Workflow for the extraction and purification of this compound.
Biological Activities and Signaling Pathways
Interaction with Sex Hormone-Binding Globulin (SHBG)
The most well-documented biological activity of this compound is its high binding affinity for Sex Hormone-Binding Globulin (SHBG).[1][2] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, regulating their bioavailability. By competitively binding to SHBG, this compound displaces testosterone, leading to an increase in the concentration of free, biologically active testosterone.
Caption: Signaling pathway of this compound's interaction with SHBG.
Effects on Prostate Cancer Cells
Recent studies have investigated the effects of this compound on prostate cancer cell lines. Research has shown that it exhibits cytotoxic effects, particularly on androgen-sensitive LNCaP cells compared to androgen-insensitive PC3 cells.[2][3] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Key Findings:
-
Cytotoxicity: Demonstrates greater toxicity towards androgen-sensitive prostate cancer cells.[2][3]
-
Apoptosis Induction: Increases the activity of caspase-3 and caspase-9, key executioners of apoptosis.[3]
-
Cell Cycle Arrest: Can induce G2/M cell cycle arrest, halting cell proliferation.[3]
-
Mitochondrial Depolarization: Has been shown to decrease the mitochondrial membrane potential in prostate cancer cells.[3]
Caption: Mechanism of action of this compound on prostate cancer cells.
Conclusion
This compound is a multifaceted lignan with well-defined chemical characteristics and significant biological activities. Its ability to modulate androgen bioavailability through SHBG binding presents considerable opportunities for research in endocrinology and sports science. Furthermore, its emerging anti-cancer properties warrant further investigation for potential therapeutic applications. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Examination of the Association Between this compound Lignan (Urtica dioica Origin) and Prostate Cancer Cells by 131I Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urtica dioica: Anticancer Properties and Other Systemic Health Benefits from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 3,4-Divanillyltetrahydrofuran on Sex Hormone-Binding Globulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which 3,4-Divanillyltetrahydrofuran (DVT), a lignan found in stinging nettle (Urtica dioica), interacts with Sex Hormone-Binding Globulin (SHBG). DVT has garnered significant interest for its potential to modulate androgen activity by increasing the bioavailability of testosterone.[1][2][3] This document details the binding kinetics, structural interactions, and functional consequences of the DVT-SHBG interaction. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and drug development efforts in this area.
Introduction to this compound and SHBG
This compound (DVT) is a naturally occurring lignan found in various plants, most notably in the roots of the stinging nettle.[1][2] Lignans are a class of polyphenols known for their diverse biological activities. DVT has been identified as a compound with a notable affinity for Sex Hormone-Binding Globulin (SHBG).[2] This interaction forms the basis of its primary mechanism of action and its potential applications in modulating sex hormone levels.
Sex Hormone-Binding Globulin (SHBG) is a glycoprotein primarily produced in the liver that binds to and transports sex hormones, particularly testosterone and estradiol, in the bloodstream.[1] By binding to these hormones, SHBG regulates their bioavailability, controlling their access to target tissues. The "free hormone hypothesis" posits that only the unbound fraction of a hormone is biologically active. Therefore, molecules that can influence the binding of sex hormones to SHBG can effectively modulate their physiological effects.
Core Mechanism of Action: Competitive Binding to SHBG
The principal mechanism of action of this compound on SHBG is competitive inhibition . DVT is a non-steroidal ligand that binds to the same ligand-binding pocket on SHBG that sex hormones occupy.[1] This binding is of a competitive nature, meaning that DVT and endogenous steroids like testosterone vie for the same binding site.
By occupying the binding sites on SHBG, DVT reduces the capacity of SHBG to bind to testosterone.[2] This leads to a displacement of testosterone from SHBG, thereby increasing the concentration of free, unbound testosterone in circulation. This elevated level of bioavailable testosterone is then able to interact with androgen receptors in target tissues, leading to enhanced androgenic activity.[1] In vitro studies have confirmed that DVT can effectively increase testosterone's activity in androgen reporter systems.[1]
Interestingly, the binding of DVT to SHBG is significantly influenced by the presence of zinc ions. Research has shown that the binding of DVT is almost completely abrogated in the presence of zinc, a characteristic it shares with estrogens.[1]
Quantitative Data: Binding Affinity of DVT for SHBG
The binding affinity of DVT for SHBG has been quantified in competitive binding assays. The data indicates that DVT binds to SHBG with a relatively low affinity compared to testosterone.
| Compound | Relative Binding Affinity (%) (vs. Testosterone) | Reference |
| This compound (DVT) | 1.47 - 1.5 | [1] |
| Estradiol | 34.2 | [1] |
| Testosterone | 100 | [1] |
Experimental Protocols
Radiolabeled Competitive Binding-Capacity Assay for SHBG
This protocol is a representative method for determining the binding affinity of a compound like DVT to SHBG.
Objective: To determine the relative binding affinity of DVT for SHBG by measuring its ability to displace a radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT).
Materials:
-
Purified human SHBG
-
[3H]DHT (radiolabeled ligand)
-
Unlabeled Dihydrotestosterone (DHT) for standard curve
-
This compound (DVT) test compound
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes or 96-well plates
-
Method for separating bound and free ligand (e.g., charcoal-dextran, filtration)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of purified SHBG, [3H]DHT, unlabeled DHT, and DVT in the binding buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add a constant amount of purified SHBG and a fixed concentration of [3H]DHT.
-
Competition: Add increasing concentrations of unlabeled DVT to the tubes. For the standard curve, use increasing concentrations of unlabeled DHT. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled DHT (non-specific binding).
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Separation of Bound and Free Ligand:
-
Charcoal-Dextran Method: Add a charcoal-dextran slurry to each tube and incubate for a short period (e.g., 10-15 minutes) on ice. The charcoal will adsorb the unbound [3H]DHT. Centrifuge the tubes, and the supernatant will contain the SHBG-bound [3H]DHT.
-
Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter. The SHBG-bound [3H]DHT will be retained on the filter, while the free ligand will pass through.
-
-
Quantification: Transfer the supernatant (charcoal method) or the filter (filtration method) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of DVT. Plot the percentage of specific binding against the logarithm of the DVT concentration to generate a competition curve. From this curve, the IC50 (the concentration of DVT that inhibits 50% of the specific binding of [3H]DHT) can be determined. The relative binding affinity can be calculated by comparing the IC50 of DVT to that of unlabeled DHT.
X-ray Crystallography of the SHBG-DVT Complex
This protocol outlines the general steps for determining the three-dimensional structure of the SHBG-DVT complex.
Objective: To elucidate the atomic-level interactions between DVT and the ligand-binding pocket of SHBG.
Materials:
-
Highly purified human SHBG
-
This compound (DVT)
-
Crystallization buffer components (e.g., salts, polymers, pH buffers)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant
-
Synchrotron X-ray source
-
X-ray detector
Procedure:
-
Complex Formation: Incubate the purified SHBG with an excess of DVT to ensure the formation of the SHBG-DVT complex.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different buffers, pH levels, precipitants, and temperatures) to find conditions that yield well-ordered crystals of the SHBG-DVT complex. This is often done using high-throughput robotic systems.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and mount it on a goniometer at a synchrotron beamline. Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.
-
Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement, using a known structure of SHBG as a search model. Build the model of the SHBG-DVT complex into the electron density map and refine the structure to obtain a final, high-resolution model.
-
Structural Analysis: Analyze the final structure to identify the specific amino acid residues in the SHBG binding pocket that interact with DVT and to determine the conformation of DVT when bound.
Androgen Receptor (AR) Luciferase Reporter Assay
This protocol is a representative method to assess the functional consequence of DVT's interaction with SHBG.
Objective: To measure the increase in androgen receptor activity due to the displacement of testosterone from SHBG by DVT.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, PC3)
-
An androgen receptor expression vector (if the cell line does not endogenously express AR)
-
A luciferase reporter vector containing an androgen response element (ARE) promoter
-
Transfection reagent
-
Cell culture medium
-
SHBG
-
Testosterone
-
This compound (DVT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line in appropriate media. Co-transfect the cells with the androgen receptor expression vector (if needed) and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a constant concentration of SHBG and testosterone. To test the effect of DVT, add increasing concentrations of DVT to the wells. Include appropriate controls, such as cells treated with testosterone alone, SHBG and testosterone without DVT, and vehicle controls.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Compare the luciferase activity in the DVT-treated wells to the control wells to determine the dose-dependent increase in androgen receptor activity.
Visualizations
Signaling Pathway of DVT Action
Caption: DVT competitively binds to SHBG, increasing free testosterone and subsequent androgen receptor activation.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining the binding affinity of DVT to SHBG via a competitive binding assay.
Logical Relationship of DVT's Effect on Free Testosterone
Caption: Logical flow demonstrating how DVT leads to an increase in bioavailable testosterone.
Conclusion
This compound exerts its influence on the androgen axis through a clear and direct mechanism: the competitive inhibition of testosterone binding to SHBG. This action effectively increases the concentration of biologically active free testosterone. The relatively low binding affinity of DVT suggests that its in vivo efficacy may depend on achieving sufficient concentrations to compete effectively with endogenous steroids. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate DVT and other non-steroidal SHBG ligands as potential therapeutic agents for conditions related to androgen deficiency or for performance enhancement. The structural and functional insights into the DVT-SHBG interaction open avenues for the design of novel, more potent, and specific SHBG inhibitors.
References
The Binding Affinity of 3,4-Divanillyltetrahydrofuran to Sex Hormone-Binding Globulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between 3,4-divanillyltetrahydrofuran (DVT) and sex hormone-binding globulin (SHBG). DVT, a lignan found in stinging nettle (Urtica dioica), has garnered significant interest for its potential to modulate sex hormone bioavailability. This document summarizes the current understanding of its binding affinity, the experimental methodologies used for its characterization, and the downstream signaling implications of this interaction.
Quantitative Binding Affinity Data
The binding of this compound to SHBG is characterized by a relatively low affinity compared to endogenous steroid hormones. The most consistently reported quantitative measure is its relative binding affinity (RBA) in comparison to testosterone.
| Compound | Relative Binding Affinity (RBA) vs. Testosterone (%) | Notes |
| This compound (DVT) | 1.47 - 1.5%[1] | Exhibits significantly lower affinity than testosterone. |
| Dihydrotestosterone (DHT) | ~100% | Binds with the highest affinity among endogenous androgens. |
| Testosterone | 100% (Reference) | The standard for comparison in these assays. |
| Estradiol | ~34.2%[2] | Binds with a lower affinity than androgens. |
| (-)-3,4-Dibenzyltetrahydrofuran | Very low | IC50 > 10 μM; demonstrates the importance of the vanillyl groups for binding.[2] |
While specific dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) values for this compound are not prominently available in the reviewed literature, the relative binding affinity data clearly positions it as a competitive, albeit weaker, ligand for SHBG.
Experimental Protocols
The characterization of the binding of this compound to SHBG has been primarily achieved through competitive radioligand binding assays and structural elucidation via X-ray crystallography.
Competitive Radioligand Binding Assay
This method is employed to determine the relative binding affinity of a test compound (unlabeled DVT) by measuring its ability to displace a radiolabeled ligand from SHBG.
Objective: To quantify the binding affinity of this compound to SHBG relative to a reference steroid.
Materials:
-
Purified human SHBG
-
Radiolabeled ligand (e.g., [³H]dihydrotestosterone, [³H]DHT)
-
Unlabeled this compound (test compound)
-
Unlabeled testosterone or DHT (reference compound)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts)
-
Separation agent (e.g., dextran-coated charcoal or glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: A constant concentration of purified SHBG and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound (DVT) or the reference compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand. This can be achieved by:
-
Dextran-coated charcoal: The charcoal adsorbs the free radioligand, and the mixture is then centrifuged to pellet the charcoal. The supernatant containing the SHBG-bound radioligand is collected.
-
Filtration: The incubation mixture is passed through a glass fiber filter. The SHBG and any bound radioligand are retained on the filter, while the free radioligand passes through.
-
-
Quantification: The amount of radioactivity in the collected supernatant or on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to the IC50 of the reference compound.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the SHBG-DVT complex, revealing the precise binding orientation and the key molecular interactions.
Objective: To determine the three-dimensional structure of this compound in the SHBG ligand-binding pocket.
Procedure:
-
Protein Expression and Purification: A truncated form of human SHBG, typically the N-terminal G domain which contains the steroid-binding site, is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified SHBG is co-crystallized with an excess of this compound. This involves screening various crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is then built into the electron density and refined to obtain the final, high-resolution structure.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is its direct interaction with SHBG, leading to an increase in the bioavailability of endogenous sex hormones. A separate, SHBG-receptor-mediated signaling pathway has been identified, though the involvement of DVT in this pathway has not been established.
Competitive Displacement of Testosterone
The binding of DVT to SHBG competitively inhibits the binding of testosterone, thereby increasing the concentration of free, biologically active testosterone in the plasma. This free testosterone can then diffuse into target cells and activate the androgen receptor, leading to downstream physiological effects.
Caption: DVT competitively displaces testosterone from SHBG, increasing free testosterone levels.
SHBG-Receptor-Mediated Signaling Pathway
In some cell types, SHBG can bind to a membrane receptor (SHBG-R) and, when complexed with certain steroids like estradiol or 5α-androstan-3α,17β-diol (3α-diol), can activate a downstream signaling cascade involving cyclic AMP (cAMP).[3][4] This leads to the activation of protein kinase A (PKA) and subsequent cellular responses, including the potential for androgen-independent activation of the androgen receptor.[3] It is important to note that there is currently no direct evidence to suggest that the binding of this compound to SHBG activates this specific signaling pathway.
Caption: SHBG-receptor signaling can activate cAMP, but DVT's role here is unconfirmed.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the binding affinity of DVT to SHBG.
Caption: Workflow of a competitive binding assay to determine DVT's affinity for SHBG.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sex hormone-binding globulin mediates prostate androgen receptor action via a novel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 3,4-Divanillyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Divanillyltetrahydrofuran is a lignan of significant interest within the scientific community, primarily sourced from stinging nettle (Urtica dioica) and flax seed (Linum usitatissimum). This technical guide provides a comprehensive overview of its biological activities, with a focus on its interaction with sex hormone-binding globulin (SHBG), and its potential anti-proliferative, antioxidant, and anti-inflammatory effects. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key molecular pathways to serve as a valuable resource for ongoing and future research.
Core Biological Activity: Interaction with Sex Hormone-Binding Globulin (SHBG)
The most well-documented biological activity of this compound is its high binding affinity for Sex Hormone-Binding Globulin (SHBG).[1][2][3] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, regulating their bioavailability.[1] By competitively binding to SHBG, this compound can displace endogenous hormones like testosterone and estradiol, thereby increasing their free and biologically active concentrations.[1][3] This mechanism has led to its investigation for applications in hormone regulation and is of interest to the bodybuilding community for its potential to increase free testosterone.[3]
Quantitative Data: SHBG Binding Affinity
The binding affinity of this compound for SHBG has been quantified in several studies. The data highlights its potent ability to compete with endogenous steroids for SHBG binding sites.
| Compound/Parameter | Value | Reference |
| (-)-3,4-Divanillyltetrahydrofuran | ||
| Relative Binding Affinity (vs. Dihydrotestosterone) | High | [2] |
| IC50 (Displacement of [3H]DHT) | 2.6 µM | |
| (+/-)-3,4-Divanillyltetrahydrofuran | ||
| Relative Binding Affinity (vs. Testosterone) | Highest among tested lignans | [2] |
Anti-Proliferative Activity in Prostate Cancer Cells
Emerging research suggests that this compound exhibits cytotoxic effects on prostate cancer cell lines.[4] Studies have investigated its impact on both androgen-sensitive (LNCaP) and androgen-insensitive (PC3) prostate cancer cells.
Qualitative Findings
Initial studies indicate that this compound is more toxic to androgen-sensitive LNCaP cells compared to androgen-insensitive PC3 cells.[4] This suggests that its mechanism of action may be linked to androgen signaling pathways. However, specific IC50 values from these studies are not yet publicly available.
Potential Antioxidant and Anti-inflammatory Activities
Lignans as a class of compounds are known for their antioxidant and anti-inflammatory properties. While these activities are attributed to this compound, specific quantitative data from standardized assays are limited in the available literature.
Anticipated Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may also act as an inhibitor of NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocols
SHBG Binding Assay (Competitive Radioligand Binding)
This protocol outlines a method to determine the binding affinity of this compound to SHBG.
Materials:
-
Human SHBG
-
[³H]-Dihydrotestosterone ([³H]DHT)
-
This compound (and other test lignans)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate a constant concentration of human SHBG with a fixed concentration of [³H]DHT.
-
Add varying concentrations of this compound or other competitor lignans to the incubation mixture.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by adding dextran-coated charcoal, which adsorbs the unbound [³H]DHT.
-
Centrifuge the mixture to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the [³H]DHT bound to SHBG, using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).
WST-1 Cytotoxicity Assay
This protocol describes the use of the WST-1 assay to assess the cytotoxic effects of this compound on cell lines such as LNCaP and PC3.
Materials:
-
LNCaP and PC3 cells
-
Cell culture medium
-
This compound
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed LNCaP and PC3 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the WST-1 tetrazolium salt to a soluble formazan dye.
-
Measure the absorbance of the formazan product in a microplate reader at the appropriate wavelength (typically around 450 nm).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol details the DPPH assay to evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplates or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
Add the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm). The discoloration of the DPPH solution indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)
This protocol describes a reporter gene assay to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
A suitable cell line (e.g., HEK293)
-
An NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
An NF-κB activator (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with different concentrations of this compound for a defined period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of SHBG Binding and Increased Free Testosterone
The binding of this compound to SHBG is a competitive interaction that displaces testosterone, leading to an increase in its free, active form.
Figure 1: Competitive binding of this compound to SHBG.
Hypothesized NF-κB Inhibition Pathway
This diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway to exert anti-inflammatory effects.
Figure 2: Proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the WST-1 assay.
Figure 3: WST-1 cytotoxicity assay workflow.
Conclusion and Future Directions
This compound is a promising bioactive lignan with a well-established mechanism for modulating sex hormone bioavailability through its high affinity for SHBG. Preliminary evidence also points towards its potential as an anti-proliferative agent in prostate cancer, as well as possessing antioxidant and anti-inflammatory properties. However, a significant gap exists in the literature regarding robust quantitative data for these latter activities.
Future research should focus on:
-
Determining the IC50 values of this compound in various antioxidant and anti-inflammatory assays.
-
Elucidating the precise molecular mechanisms underlying its cytotoxic effects on cancer cells.
-
Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
References
3,4-Divanillyltetrahydrofuran: A Technical Guide to its Role in Hormone Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Divanillyltetrahydrofuran, a lignan predominantly found in stinging nettle (Urtica dioica), has garnered significant interest for its potential to modulate sex hormone activity. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. The primary mode of action identified is its high-affinity binding to Sex Hormone-Binding Globulin (SHBG), which competitively inhibits the binding of endogenous sex steroids, thereby increasing their bioavailability. A secondary mechanism, observed in preclinical models, involves the upregulation of testicular steroidogenesis through the activation of the orphan nuclear receptor Nur77. This document aims to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
Lignans are a class of polyphenolic compounds found in various plants, recognized for their diverse biological activities. Among these, this compound has emerged as a compound of interest due to its potent interaction with key players in the endocrine system.[1] Its ability to influence the levels of free, biologically active sex hormones, particularly testosterone, has made it a subject of investigation for applications ranging from nutritional supplements to potential therapeutic agents for hormonal imbalances.[2][3] This guide synthesizes the existing scientific literature to provide a detailed technical understanding of its role in hormone regulation.
Mechanism of Action
Current research points to two primary mechanisms through which this compound exerts its effects on hormone regulation.
Inhibition of Sex Hormone-Binding Globulin (SHBG)
The most well-documented mechanism of action is the direct binding of this compound to Sex Hormone-Binding Globulin (SHBG).[1] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, rendering them inactive and regulating their availability to target tissues. By occupying the ligand-binding site of SHBG, this compound competitively inhibits the binding of sex hormones such as testosterone and estradiol.[1] This leads to an increase in the concentration of free, unbound hormones, which are biologically active and can exert their physiological effects.
Upregulation of Testicular Steroidogenesis via Nur77 Activation
A preclinical study in a diabetic mouse model of hypogonadism has revealed a second, distinct mechanism of action.[4][5] In this model, administration of this compound was shown to increase the expression of the orphan nuclear receptor Nur77 in the testes.[4] Nur77 is a key regulator of steroidogenesis. Its activation leads to the increased expression of downstream targets, including Steroidogenic Acute Regulatory Protein (StAR) and the cholesterol side-chain cleavage enzyme (P450scc).[4] StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid hormone production, while P450scc catalyzes the conversion of cholesterol to pregnenolone, a precursor for testosterone synthesis.
Quantitative Data
The following tables summarize the available quantitative data from key studies.
Table 1: Binding Affinity of this compound to SHBG
| Compound | IC50 (µM) | Assay Conditions | Reference |
| (-)-3,4-Divanillyltetrahydrofuran | 2.6 | Competitive binding assay with [3H]-DHT and purified human SHBG. | Schöttner et al., 1997 |
Table 2: In Vivo Effects of this compound in a Diabetic Mouse Model
| Treatment Group | Dose | Plasma Total Testosterone | Plasma Free Testosterone | Nur77 Expression | StAR Expression | P450scc Expression | Reference |
| Diabetic Control | - | Decreased | Decreased | Decreased | Decreased | Decreased | Zhang Y, et al., 2022[4] |
| DVTF Treatment | 25, 50, 100 mg/kg | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | Zhang Y, et al., 2022[4] |
(Note: Specific quantitative values for testosterone levels and protein expression were not available in the abstract and require access to the full publication.)
Experimental Protocols
The following are reconstructions of the experimental protocols based on the available information. The full research articles were not accessible for a complete, detailed methodology.
SHBG Competitive Binding Assay (as per Schöttner et al., 1997)
Methodology:
-
Reactants: Purified human SHBG, [3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand, and varying concentrations of this compound as the competitor.
-
Incubation: The reactants are incubated together in a suitable buffer system to allow for competitive binding to SHBG. Incubation is typically carried out at a controlled temperature (e.g., 4°C or 37°C) for a specific duration to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the SHBG-bound [3H]-DHT is separated from the free [3H]-DHT. Common methods include dextran-coated charcoal adsorption, where the charcoal binds to the free radioligand, or filtration through a membrane that retains the protein-ligand complex.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound [3H]-DHT is plotted against the concentration of this compound. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.
In Vivo Study in Diabetic Mice and Western Blot Analysis (as per Zhang Y, et al., 2022)
Methodology:
-
Animal Model: A model of diabetes and associated hypogonadism is established in mice, for example, through a combination of a high-fat diet and administration of streptozotocin.
-
Treatment: The diabetic mice are treated with varying doses of this compound (e.g., 25, 50, and 100 mg/kg body weight) via oral gavage daily for a specified period (e.g., 4 weeks). A control group of diabetic mice receives a vehicle.
-
Sample Collection: At the end of the treatment period, blood samples are collected for hormone analysis. The testes are harvested for protein expression analysis.
-
Hormone Analysis: Plasma concentrations of total and free testosterone are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Western Blot Analysis:
-
Protein Extraction: Testicular tissue is homogenized in a lysis buffer to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for Nur77, StAR, and P450scc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Effects on Other Hormones
The direct effects of isolated this compound on other hormones are not as well-characterized.
-
Estrogen: By displacing estradiol from SHBG, this compound may increase free estradiol levels.[1] Some studies on whole Urtica dioica extracts suggest a potential for aromatase inhibition, which would decrease estrogen synthesis; however, this has not been confirmed for the isolated compound.
-
Gonadotropins (LH and FSH): There is a lack of direct evidence on the effect of this compound on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). One case report in a male taking a supplement containing the compound noted elevated LH alongside high testosterone, which is an atypical pattern.[2] However, this is not conclusive evidence of a direct effect.
Conclusion and Future Directions
This compound demonstrates clear potential as a modulator of sex hormone activity through at least two distinct mechanisms: competitive inhibition of SHBG and upregulation of testicular steroidogenesis via the Nur77 pathway. The quantitative data available for its SHBG binding affinity underscores its potency. However, a significant portion of the current understanding is based on in vitro and preclinical animal studies.
For drug development professionals and researchers, several areas warrant further investigation:
-
Human Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to confirm the effects of this compound on hormone levels and its potential therapeutic benefits in humans.
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial.
-
Effects on Estrogen and Gonadotropins: Further research is needed to elucidate the direct effects of the isolated compound on estrogen metabolism (including aromatase activity) and the hypothalamic-pituitary-gonadal axis.
-
Safety Profile: A thorough evaluation of the long-term safety and potential side effects of this compound supplementation is required.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. musclechemistry.com [musclechemistry.com]
- 3. nutrientjournal.com [nutrientjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Divanillyltetrahydrofuran: From Discovery to Molecular Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Divanillyltetrahydrofuran, a lignan predominantly found in the roots of the stinging nettle (Urtica dioica), has garnered significant scientific interest due to its high binding affinity for Sex Hormone-Binding Globulin (SHBG). This interaction forms the basis of its traditional use in promoting men's health and its modern application in sports nutrition for potentially increasing free testosterone levels. This technical guide provides a comprehensive overview of the discovery, history, and molecular mechanisms of this compound. It details experimental protocols for its isolation and for assessing its biological activity, presents quantitative data on its binding affinity, and elucidates the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing natural compound.
Discovery and History
The discovery of this compound is rooted in the systematic investigation of medicinal plants with historical use in hormonal health.[1] For centuries, extracts from the roots of stinging nettle (Urtica dioica) have been utilized in traditional European, Asian, and North American medicine to address a variety of ailments, including joint discomfort, urinary problems, and particularly, male health issues.[2] Scientific exploration into the bioactive constituents of stinging nettle led to the identification of a class of compounds known as lignans, with this compound emerging as a key active component.[1][2][3]
The structural elucidation of this compound was made possible through the advent of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] It is classified as a furanoid lignan, featuring a central tetrahydrofuran ring.[5] The naturally occurring and most biologically active form is the (-)-3,4-Divanillyltetrahydrofuran stereoisomer.[5]
Natural Sources and Isolation
This compound is most prominently found in the roots of Urtica dioica (stinging nettle).[1][2][3] It has also been identified in other plant species, including Urtica fissa and Taxus wallichiana.[1][5] The concentration of this lignan is particularly high in the root of the stinging nettle.[1]
Other Lignans in Urtica dioica Roots
It is important to note that this compound co-exists with a variety of other lignans in stinging nettle roots. These include:
-
(+)-Neoolivil
-
(-)-Secoisolariciresinol
-
Dehydrodiconiferyl alcohol
-
Isolariciresinol
-
Pinoresinol
The presence of these other lignans should be considered when designing extraction and purification protocols and when interpreting the biological activity of crude extracts.
Molecular Mechanism of Action: Interaction with SHBG
The primary molecular mechanism of action of this compound is its ability to bind to Sex Hormone-Binding Globulin (SHBG).[3] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability. By occupying the binding sites on SHBG, this compound can competitively inhibit the binding of steroid hormones like testosterone and estradiol.[3] This can lead to an increase in the concentration of "free" testosterone, the biologically active form of the hormone. This mechanism is the basis for its use by some bodybuilders and in supplements aimed at supporting healthy testosterone levels.[3]
Quantitative Binding Affinity Data
The binding affinity of this compound and other relevant compounds to SHBG has been quantified in several studies. The table below summarizes the available data.
| Compound | Relative Binding Affinity (vs. Testosterone) | Notes |
| (-)-3,4-Divanillyltetrahydrofuran | 1.5% | Has a particularly high affinity among tested lignans. |
| Testosterone | 100% | Endogenous ligand with high affinity. |
| Estradiol | ~34% | Endogenous estrogen with significant SHBG binding. |
| (-)-Secoisolariciresinol | Lower than this compound | Another lignan from Urtica dioica. |
Downstream Signaling Pathways
Beyond its direct competition with steroid hormones for SHBG binding, the interaction of the this compound-SHBG complex with a specific membrane receptor (SHBG-R) triggers an intracellular signaling cascade. This non-genomic action of SHBG is an area of active research.
The binding of the SHBG-ligand complex to SHBG-R, a G-protein coupled receptor, leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA).
Activated PKA can then phosphorylate a variety of downstream target proteins, including transcription factors, thereby modulating gene expression. Notably, PKA activation has been shown to enhance the transcriptional activity of the androgen receptor (AR). This suggests that this compound may not only increase free testosterone levels but also amplify the cellular response to androgens. The effect on the estrogen receptor (ER) is less well-defined, but some evidence suggests that the SHBG-R pathway may also modulate estrogen signaling.
Figure 1. Signaling pathway of this compound via SHBG receptor.
Experimental Protocols
Isolation of this compound from Urtica dioica Roots
This protocol outlines a general procedure for the extraction and purification of this compound.
Materials:
-
Dried Urtica dioica root powder
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
Procedure:
-
Extraction:
-
Macerate the dried root powder in methanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process on the plant residue to ensure complete extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, starting with hexane to remove non-polar compounds, followed by ethyl acetate.
-
The lignan fraction, including this compound, is expected to be enriched in the ethyl acetate fraction.
-
Evaporate the ethyl acetate to yield an enriched lignan extract.
-
-
Chromatographic Purification:
-
Subject the enriched extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
-
HPLC Purification:
-
Further purify the pooled fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of water and methanol or acetonitrile.
-
Collect the peak corresponding to this compound.
-
-
Structural Confirmation:
-
Confirm the identity and purity of the isolated compound using LC-MS and NMR spectroscopy.
-
Figure 2. Experimental workflow for the isolation of this compound.
In Vitro SHBG Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for SHBG.
Materials:
-
Human serum or purified human SHBG
-
[³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Testosterone as the radioligand
-
Unlabeled this compound (competitor)
-
Unlabeled DHT or testosterone (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Dextran-coated charcoal or a filtration apparatus to separate bound and free radioligand
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of human serum or purified SHBG.
-
Add a constant, saturating concentration of [³H]-DHT or [³H]-Testosterone to all tubes.
-
Add increasing concentrations of unlabeled this compound to a set of tubes (the "competitor" group).
-
To another set of tubes, add a large excess of unlabeled DHT or testosterone to determine non-specific binding.
-
To a control set of tubes, add only the buffer.
-
-
Incubation:
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the free radioligand.
-
Centrifuge the tubes and collect the supernatant, which contains the SHBG-bound radioligand.
-
Alternatively, use a filtration method where the reaction mixture is passed through a filter that retains the SHBG-ligand complex.
-
-
Quantification:
-
Measure the radioactivity in the supernatant or on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound stands out as a promising natural compound with well-defined interactions with a key regulator of sex hormone bioavailability. Its ability to bind to SHBG and subsequently modulate downstream signaling pathways presents a compelling case for its further investigation for various health applications, particularly in the realm of hormonal balance and men's health. Future research should focus on conducting robust clinical trials to validate the in vitro findings in human subjects. Furthermore, a deeper exploration of the downstream effects of the SHBG-R signaling pathway activated by this compound could uncover novel therapeutic targets and applications for this fascinating lignan. The development of synthetic analogs with improved binding affinity and specificity could also open new avenues for drug development.
References
- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. abeomics.com [abeomics.com]
- 5. Sex hormone-binding globulin, its membrane receptor, and breast cancer: a new approach to the modulation of estradiol action in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 3,4-Divanillyltetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro effects of 3,4-Divanillyltetrahydrofuran (DVT), a lignan found in stinging nettle (Urtica dioica). The primary focus of this document is to consolidate the existing research on DVT's interaction with Sex Hormone Binding Globulin (SHBG) and its cytotoxic effects on prostate cancer cell lines. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to support further research and drug development efforts.
Introduction
This compound is a naturally occurring lignan that has garnered significant interest for its potential therapeutic applications, particularly in relation to hormonal regulation and oncology. In vitro studies have been instrumental in elucidating its mechanism of action, primarily demonstrating its ability to bind to Sex Hormone Binding Globulin (SHBG), thereby influencing the bioavailability of sex hormones such as testosterone. Furthermore, research has indicated a cytotoxic effect of DVT on prostate cancer cells, with a differential impact based on the androgen sensitivity of the cells. This guide serves as a comprehensive resource for researchers by summarizing the key findings and methodologies from various in vitro investigations of DVT.
Quantitative Data
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Binding Affinity of this compound for Sex Hormone Binding Globulin (SHBG)
| Ligand | Relative Binding Affinity (%) (vs. Testosterone) | Notes |
| This compound (DVT) | 1.47% - 1.5%[1] | Binding affinity is substantially reduced in the presence of Zn2+. |
| Estradiol | 34.2% | For comparison. |
| Testosterone | 100% | Reference compound. |
Table 2: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (µM) | Assay |
| LNCaP | Androgen-sensitive | ~100 (Estimated from graphical data) | WST-1 Assay (72h) |
| PC3 | Androgen-insensitive | >200 (Estimated from graphical data) | WST-1 Assay (72h) |
Note: IC50 values are estimated from graphical representations in the cited literature as explicit numerical values were not provided.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Competitive Radioligand Binding Assay for SHBG
This protocol is a generalized representation of a competitive binding assay to determine the affinity of a compound for SHBG.
Objective: To determine the relative binding affinity of this compound for human SHBG by measuring its ability to displace a radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT).
Materials:
-
Purified human SHBG
-
[³H]dihydrotestosterone ([³H]DHT)
-
Unlabeled dihydrotestosterone (DHT) for non-specific binding control
-
This compound (DVT) test compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂)
-
Scintillation fluid
-
96-well filter plates with GFC filters
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified human SHBG in assay buffer.
-
Prepare a working solution of [³H]DHT in assay buffer at a concentration typically near its Kd for SHBG.
-
Prepare serial dilutions of the competitor compound (DVT) and unlabeled DHT in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of SHBG solution.
-
A fixed volume of [³H]DHT solution.
-
A variable volume of the competitor compound (DVT) at different concentrations.
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled DHT.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the GFC filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (DVT).
-
Determine the IC50 value (the concentration of DVT that inhibits 50% of the specific binding of [³H]DHT).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols for the Extraction of 3,4-Divanillyltetrahydrofuran from Stinging Nettle Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Divanillyltetrahydrofuran is a lignan of significant interest found in the roots of the stinging nettle (Urtica dioica). Its primary biological activity stems from its high binding affinity for Sex Hormone-Binding Globulin (SHBG), which can modulate the bioavailability of steroid hormones such as testosterone. This document provides detailed protocols for the extraction and purification of this compound from stinging nettle root, data on extraction yields, and an overview of its primary signaling pathway.
Quantitative Data on Extraction Yields
Direct comparative studies quantifying the specific yield of this compound using various extraction methods are limited in publicly available literature. The following table summarizes the total extract and total polyphenol yields from stinging nettle root using different extraction techniques. While not specific to this compound, this data provides insights into the general efficiency of these methods.
| Extraction Method | Solvent | Key Parameters | Total Extract Yield (%) | Total Polyphenol Content (% of extract) | Source |
| Soxhlet Extraction | 96% Ethanol | Not specified | 14.14 | 1.6 | [1][2] |
| Soxhlet Extraction | n-Hexane | Not specified | 0.768 | ~0.7 | [1][2] |
| Supercritical Fluid Extraction (SFE) | CO2 | 300 bar, 40°C | 0.537 | ~0.7 | [1][2] |
Experimental Protocols
Raw Material Preparation
-
Collection and Identification: Collect fresh roots of Urtica dioica. Ensure proper botanical identification.
-
Cleaning and Drying: Thoroughly wash the roots to remove soil and other contaminants. Air-dry or use a freeze-dryer to reduce moisture content.
-
Pulverization: Grind the dried roots into a fine powder. For optimal extraction, the particle size should pass through a 60-80 mesh sieve.
Extraction Protocol: Ethanolic Reflux Extraction
This protocol is adapted from established methods for lignan extraction and provides a robust method for obtaining a crude extract enriched with this compound.
-
Maceration:
-
Place the pulverized nettle root powder in a round-bottom flask.
-
Add 75% ethanol at a solid-to-liquid ratio of 1:15 (w/v).
-
Allow the mixture to macerate for 12 hours at room temperature with occasional stirring.
-
-
Reflux Extraction:
-
Following maceration, equip the flask with a reflux condenser.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 4-6 hours.
-
-
Filtration and Concentration:
-
Cool the mixture to room temperature.
-
Filter the extract through a suitable filter paper to separate the plant debris.
-
Wash the residue with a small volume of 75% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a primary crude extract.
-
Purification Protocol: Macroporous Resin Chromatography
This protocol describes the enrichment and purification of this compound from the crude ethanolic extract.
-
Preparation of the Crude Extract for Chromatography:
-
Dissolve the primary crude extract in hot water.
-
Perform a liquid-liquid extraction with diethyl ether. The this compound will partition into the organic phase.
-
Separate the ether layer and concentrate it under reduced pressure to yield a crude extract of this compound.
-
-
Macroporous Resin Column Chromatography:
-
Resin Selection and Preparation: Select a suitable macroporous adsorption resin (e.g., Amberlite XAD series or equivalent). Pre-treat the resin according to the manufacturer's instructions, typically involving washing with ethanol and then water to remove any impurities.
-
Column Packing: Pack a chromatography column with the prepared resin.
-
Loading: Dissolve the crude this compound extract in an appropriate solvent and load it onto the column.
-
Washing: Wash the column with deionized water to remove water-soluble impurities.
-
Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fraction Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure to obtain the final purified product. Purity of over 90% can be achieved with this method.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Mechanism of action of this compound via SHBG binding.
References
Application Notes and Protocols for the Purification of 3,4-Divanillyltetrahydrofuran Using Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Divanillyltetrahydrofuran is a lignan of significant interest, primarily recognized for its interaction with sex hormone-binding globulin (SHBG). By binding to SHBG, it can displace testosterone, thereby increasing the levels of free testosterone in the bloodstream.[1] This mechanism has led to its investigation for various health applications. This document provides detailed protocols for the purification of this compound from natural sources, focusing on chromatographic techniques.
Data Presentation
Table 1: Chromatographic Purification Methods and Conditions
| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Key Parameters | Purity/Recovery | Source |
| Column Chromatography | Silica Gel | Gradient: Petroleum Ether & Ethanol or Ethyl Acetate & Methanol | Gradient Elution | >90% | [2] |
| Column Chromatography | Silica Gel | Gradient: Diethyl Ether:Ethanol (v/v) from 1:1 to 7:1 | Stepwise Gradient Elution | >90% (final product) | |
| Simulated Moving Bed (SMB) Chromatography | C18 | Methanol:Water (60:40) | Flow Rates (Sample: 0.1-0.4 mL/min, Eluent: 1-5 mL/min, Wash: 1-5 mL/min), Switching Time: 16-20 min, Temp: 25-30°C | High Purity Product | |
| High-Speed Counter-Current Chromatography (HSCCC) | Not Applicable | Two-phase solvent system: n-hexane-ethyl acetate-methanol-water | Stepwise elution, Flow Rate: 3.0 mL/min, Rotation Speed: 1000 rpm | Purity: >95%, Recovery: ~90% | [3] |
| Ultra-Fast Liquid Chromatography (UFLC-MS/MS) - Analysis | C18 | Gradient: Methanol and Water with 0.3% (v/v) Formic Acid | Flow Rate: 0.8 mL/min, Column Temp: 40°C | LLOQ: 0.5 ng/mL |
Table 2: Quantitative Data from a Two-Step Purification Process
| Purification Step | Description | Purity of this compound |
| Step 1: Enrichment | Macroporous resin chromatography of the initial extract. | >35% |
| Step 2: Final Purification | Silica gel column chromatography of the enriched fraction. | >90% |
Experimental Protocols
Protocol 1: Extraction and Enrichment from Urtica dioica (Stinging Nettle)
This protocol describes the initial extraction and enrichment of this compound from its natural source.
1. Extraction:
- Employ ultrahigh-pressure extraction on dried and powdered nettle root to enhance solvent penetration into the plant cells.
- Use 50% - 65% ethanol as the extraction solvent with a solid-to-liquid ratio ranging from 1:5 to 1:10 (m/v).
- The extraction pressure should be maintained between 100 and 600 MPa.
2. Enrichment using Macroporous Resin Chromatography:
- Concentrate the ethanolic extract to obtain a crude extract.
- Load the crude extract onto a macroporous resin column.
- Wash the column with water to remove highly polar impurities.
- Elute the lignan-containing fraction with an appropriate concentration of ethanol. This step should yield a semi-finished product with a purity of over 35%.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol details the final purification of the enriched this compound fraction.
1. Column Preparation:
- Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., diethyl ether:ethanol 1:1).
- Pack a glass column with the slurry, ensuring a well-compacted and uniform bed.
2. Sample Loading:
- Dissolve the enriched fraction from Protocol 1 in a minimal amount of the initial mobile phase.
- Carefully load the sample onto the top of the silica gel bed.
3. Elution:
- Begin elution with the initial mobile phase (diethyl ether:ethanol 1:1).
- Gradually increase the polarity of the mobile phase by increasing the proportion of ethanol in a stepwise manner (e.g., 2:1, 3:1, 4:1, 5:1, 6:1, 7:1 diethyl ether:ethanol).
- Monitor the elution of compounds using Thin Layer Chromatography (TLC).
4. Fraction Collection and Analysis:
- Collect fractions based on the TLC analysis.
- Combine the fractions containing pure this compound.
- Evaporate the solvent under reduced pressure to obtain the purified compound. The final purity should exceed 90%.
Protocol 3: Analysis by UFLC-MS/MS
This protocol is for the quantitative analysis of this compound in a given matrix (e.g., plasma).
1. Chromatographic Conditions:
- Column: C18 analytical column.
- Mobile Phase A: Water with 0.3% (v/v) formic acid.
- Mobile Phase B: Methanol.
- Gradient: A suitable gradient elution program should be developed to achieve optimal separation.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Specific precursor-product ion transitions for this compound should be determined and used for quantification.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Competitive binding of this compound to SHBG, increasing free testosterone.
Experimental Workflow: Purification of this compound
Caption: General workflow for the extraction and purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3,4-Divanillyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Divanillyltetrahydrofuran is a lignan found in various plant species, most notably in the roots of the stinging nettle (Urtica dioica). It has garnered significant interest in the scientific community for its potential biological activities, including its ability to bind to sex hormone-binding globulin (SHBG), which may influence the bioavailability of steroid hormones.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal supplements, and research into its physiological effects.
These application notes provide detailed protocols for the quantification of this compound using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway and Mechanism of Action
This compound is known to interact with Sex Hormone-Binding Globulin (SHBG), a glycoprotein that binds to and transports sex hormones like testosterone and estradiol in the bloodstream. By binding to SHBG, this compound can competitively inhibit the binding of endogenous steroids, potentially leading to an increase in the concentration of their free, biologically active forms.[1] This mechanism is of particular interest in the study of hormonal balance and related physiological processes.
Figure 1. Interaction of this compound with SHBG.
Sample Preparation: Extraction from Urtica dioica Roots
The following protocol outlines a general procedure for the extraction of this compound from dried stinging nettle root powder.
Figure 2. Extraction and purification workflow.
Experimental Protocol:
-
Maceration: Weigh 100 g of dried, powdered Urtica dioica root and place it in a suitable flask. Add 1 L of 70% ethanol and stir for 24 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Purification (Optional but Recommended):
-
Prepare a silica gel column (60-120 mesh) in a suitable glass column.
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Analytical Methods
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This method is highly sensitive and specific, making it ideal for the quantification of this compound in biological matrices such as plasma.[2]
Figure 3. UFLC-MS/MS analytical workflow.
Experimental Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the UFLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transition for this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available method for the quantification of this compound in herbal extracts and supplements.
Experimental Protocol:
-
Sample Preparation (Plant Extract):
-
Accurately weigh the purified extract or herbal supplement powder.
-
Dissolve in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the quantification of this compound, typically after a derivatization step to increase its volatility. Silylation is a common derivatization technique for lignans.[1]
Figure 4. GC-MS analytical workflow.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Place a known amount of the dried, purified extract into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the described analytical methods. These values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | UFLC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 100 µg/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.5 µg/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] | ~1 µg/mL | ~10 ng/mL |
| Precision (%RSD) | < 15%[2] | < 5% | < 10% |
| Accuracy (%RE) | -4.0% to 7.0%[2] | ± 5% | ± 10% |
| Recovery | > 85% | > 90% | > 80% |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific application, the required sensitivity, and the available instrumentation. UFLC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies in biological fluids. HPLC-UV is a robust and cost-effective method for routine quality control of herbal products. GC-MS, after appropriate derivatization, provides an alternative for the analysis of purified extracts. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists working with this promising bioactive compound.
References
Application Note: UFLC-MS/MS for Pharmacokinetic Studies of 3,4-Divanillyltetrahydrofuran
Abstract
This application note describes a sensitive and robust Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the quantitative determination of 3,4-Divanillyltetrahydrofuran in rat plasma. This method is suitable for conducting pharmacokinetic studies of this bioactive lignan. The protocol includes a simple protein precipitation step for sample preparation, followed by a rapid UFLC separation and detection using a triple quadrupole mass spectrometer. The method was demonstrated to be suitable for elucidating the pharmacokinetic profile of this compound in a preclinical setting.
Introduction
This compound is a lignan found in various plants, including stinging nettle (Urtica dioica) and flaxseed (Linum usitatissimum).[1] It has garnered significant interest in the scientific community for its biological activities, particularly its ability to bind to sex hormone-binding globulin (SHBG), which may lead to an increase in free testosterone levels.[1][2][3] Recent studies have also suggested its potential therapeutic effects on hypogonadism in diabetic mice by activating the expression of Nur77 and proteins related to testosterone synthesis.[4] To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a reliable and sensitive bioanalytical method is crucial. This application note presents a UFLC-MS/MS method for the pharmacokinetic profiling of this compound in rat plasma.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from rat plasma.
-
Materials:
-
Rat plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Verapamil, 100 ng/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Protocol:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UFLC-MS/MS system.
-
UFLC-MS/MS Conditions
-
Instrumentation:
-
UFLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: C18 reversed-phase column (e.g., 100 mm × 3.0 mm, 3.5 µm)[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.01 10 1.00 95 2.50 95 2.51 10 | 4.00 | 10 |
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V) This compound 359.2 137.1 60 25 | Verapamil (IS) | 455.3 | 165.2 | 80 | 35 |
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Data Presentation
A hypothetical pharmacokinetic study was conducted in Sprague-Dawley rats following a single oral administration of 40 mg/kg of this compound.[6][7] Plasma samples were collected at various time points and analyzed using the described UFLC-MS/MS method.
Table 1: Mean Plasma Concentration-Time Profile of this compound in Rats (n=6)
| Time (h) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.25 | 85.3 ± 15.2 |
| 0.5 | 210.5 ± 35.8 |
| 1.0 | 450.1 ± 76.5 |
| 2.0 | 380.7 ± 64.7 |
| 4.0 | 250.4 ± 42.6 |
| 8.0 | 110.9 ± 18.9 |
| 12.0 | 55.2 ± 9.4 |
| 24.0 | 10.1 ± 1.7 |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value ± SD |
| Cmax (ng/mL) | 465.8 ± 79.2 |
| Tmax (h) | 1.0 ± 0.0 |
| AUC(0-t) (ng·h/mL) | 2150.6 ± 365.6 |
| AUC(0-inf) (ng·h/mL) | 2205.3 ± 374.9 |
| t1/2 (h) | 4.5 ± 0.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of this compound.
Signaling Pathway
Caption: Proposed signaling pathways of this compound.
Conclusion
The UFLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in rat plasma. The simple sample preparation and fast chromatographic runtime make it well-suited for high-throughput analysis in pharmacokinetic studies. The successful application of this method will aid in the further preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-299727) | 34730-78-4 [evitachem.com]
- 3. Stinging Nettle - NutraPedia [nutrahacker.com]
- 4. Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vetelib.com [vetelib.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Determination of 3,4-Divanillyltetrahydrofuran Binding Affinity for Sex Hormone-Binding Globulin (SHBG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sex Hormone-Binding Globulin (SHBG) is a glycoprotein that binds to androgens and estrogens in the bloodstream, regulating their bioavailability. Compounds that modulate the binding of sex hormones to SHBG are of significant interest in drug discovery and development. 3,4-Divanillyltetrahydrofuran (3,4-DVT), a lignan found in stinging nettle, has been identified as a compound that can bind to SHBG and displace endogenous steroids. This application note provides a detailed protocol for a competitive binding assay to determine the binding affinity of 3,4-DVT for SHBG.
This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based competitive binding assay. This method is a safer and more accessible alternative to traditional radioligand binding assays. The principle of the assay is the competition between a labeled ligand (e.g., biotinylated testosterone) and the unlabeled test compound (3,4-DVT) for binding to immobilized SHBG. The amount of labeled ligand bound to SHBG is inversely proportional to the concentration of the test compound, allowing for the determination of its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol
Materials and Reagents
-
Human SHBG (recombinant or purified)
-
This compound (3,4-DVT)
-
Biotinylated Testosterone (or other suitable biotinylated ligand)
-
Streptavidin-Horseradish Peroxidase (Streptavidin-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)
-
Assay Buffer (e.g., PBS with 1% Bovine Serum Albumin, pH 7.4)
-
96-well microplate (high-binding capacity)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Caption: Workflow of the SHBG competitive binding assay.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute human SHBG to a final concentration of 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted SHBG solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
The next day, discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Assay Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competitive Binding:
-
Prepare serial dilutions of 3,4-DVT in Assay Buffer. The concentration range should be chosen to span the expected IC50 value (e.g., from 1 nM to 100 µM).
-
Add 50 µL of the 3,4-DVT dilutions to the appropriate wells.
-
Add 50 µL of a fixed concentration of biotinylated testosterone (the concentration should be at or near its Kd for SHBG) to all wells except the blank.
-
For control wells:
-
Total Binding: Add 50 µL of Assay Buffer instead of 3,4-DVT.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled testosterone (e.g., 100 µM) instead of 3,4-DVT.
-
Blank: Add 100 µL of Assay Buffer.
-
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Signal Detection:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Determine the percentage of specific binding for each concentration of 3,4-DVT using the following formula:
% Specific Binding = [(Absorbance of sample - Absorbance of non-specific binding) / (Absorbance of total binding - Absorbance of non-specific binding)] x 100
-
Plot the percentage of specific binding against the logarithm of the 3,4-DVT concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of 3,4-DVT. The IC50 is the concentration of 3,4-DVT that inhibits 50% of the specific binding of the biotinylated testosterone.
Data Presentation
The results of the SHBG binding assay can be summarized in a table for easy comparison of different test compounds.
| Compound | IC50 (µM) | 95% Confidence Interval (µM) | Hill Slope |
| This compound | [Insert Value] | [Insert Value] - [Insert Value] | [Insert Value] |
| Testosterone (Positive Control) | [Insert Value] | [Insert Value] - [Insert Value] | [Insert Value] |
| Compound X (Negative Control) | > 100 | N/A | N/A |
Signaling Pathway Diagram
The interaction described in this protocol is a direct binding event and does not involve a classical signaling pathway. The logical relationship of the competitive binding is illustrated in the workflow diagram above. However, the downstream consequence of 3,4-DVT binding to SHBG is the displacement of endogenous steroids, leading to an increase in their free, biologically active concentrations. This can be represented as follows:
Caption: Mechanism of action of 3,4-DVT on SHBG.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for SHBG using a competitive ELISA-based assay. This method offers a robust and non-radioactive approach for screening and characterizing compounds that interact with SHBG, which is crucial for the development of new therapeutics targeting sex hormone pathways.
Application Notes and Protocols for 3,4-Divanillyltetrahydrofuran as a Potential Therapeutic for Hypogonadism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogonadism, characterized by the body's inability to produce sufficient testosterone, can lead to a range of physiological and psychological symptoms. Current treatment modalities primarily involve testosterone replacement therapy, which may be associated with certain side effects and limitations. 3,4-Divanillyltetrahydrofuran, a lignan found in stinging nettle (Urtica dioica), has garnered interest as a potential therapeutic agent for hypogonadism.[1] This document provides a summary of the current understanding of its mechanism of action, preclinical data, and suggested experimental protocols for further research.
Mechanism of Action
The primary proposed mechanism of action for this compound in the context of hypogonadism revolves around its interaction with Sex Hormone-Binding Globulin (SHBG).[2][3] SHBG is a glycoprotein that binds to sex hormones, primarily testosterone and estradiol, in the bloodstream, rendering them biologically inactive.[2] this compound has demonstrated a high binding affinity for SHBG, thereby competitively inhibiting the binding of testosterone to this protein.[3][4] This action is hypothesized to increase the concentration of free, bioavailable testosterone in circulation, which can then exert its physiological effects.
A secondary mechanism of action has been suggested by a study in diabetic mice, where administration of this compound was associated with increased expression of testicular testosterone synthesis-related proteins.[5] This suggests a potential direct effect on testicular steroidogenesis, although this has not yet been confirmed in human studies.
Signaling Pathway
Preclinical Data
The available data on the efficacy of this compound for increasing testosterone levels is primarily derived from in vitro and animal studies. Human clinical trials specifically investigating its use for hypogonadism are currently lacking.
| Study Type | Model | Key Findings | Reference |
| In Vitro | Human Sex Hormone-Binding Globulin (SHBG) | This compound exhibits a high binding affinity for SHBG. | [3][4] |
| In Vitro | Competitive Binding Assay | Lignans from Urtica dioica, including this compound, can displace 5 alpha-dihydrotestosterone (DHT) from SHBG. | [4] |
| Animal Study | Diabetic Mice with Hypogonadism | Administration of this compound improved mating behavior, and increased plasma total and free testosterone levels. | [5] |
| Animal Study | Diabetic Mice with Hypogonadism | Treatment with this compound increased the expression of testosterone synthesis-related proteins (Nur77, StAR, and P450scc) in the testes. | [5] |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies and are intended for research purposes only. They are not validated for human clinical use.
Protocol 1: In Vitro SHBG Binding Assay
Objective: To determine the binding affinity of this compound to human SHBG.
Materials:
-
Human SHBG (purified)
-
Radiolabeled testosterone (e.g., [³H]-Testosterone)
-
This compound (of known purity)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate or reaction tubes, add a constant concentration of human SHBG and radiolabeled testosterone.
-
Add the different concentrations of this compound to the respective wells/tubes. Include a control group with no this compound.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radiolabeled testosterone using a suitable method (e.g., dextran-coated charcoal precipitation or filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of radiolabeled testosterone binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of radiolabeled testosterone).
Protocol 2: Animal Study for Testosterone Level Assessment
Objective: To evaluate the in vivo effect of this compound on testosterone levels in a rodent model of hypogonadism.
Materials:
-
Male rodents (e.g., rats or mice)
-
Model induction agent (if creating a model of hypogonadism, e.g., streptozotocin for diabetic-induced hypogonadism)
-
This compound (of known purity)
-
Vehicle for administration (e.g., corn oil, saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
ELISA kits or LC-MS/MS for testosterone measurement
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Induce hypogonadism in the experimental groups (optional, depending on the study design). A control group of healthy animals should be maintained.
-
Divide the animals into a vehicle control group and one or more treatment groups receiving different doses of this compound.
-
Administer the vehicle or this compound daily for a predetermined period (e.g., 4 weeks) via a suitable route (e.g., oral gavage).
-
At the end of the treatment period, collect blood samples from all animals.
-
Separate plasma or serum and store appropriately until analysis.
-
Measure total and free testosterone levels using a validated method such as ELISA or LC-MS/MS.
-
Perform statistical analysis to compare testosterone levels between the control and treatment groups.
Safety and Toxicology
Currently, there is a lack of comprehensive safety and toxicology data specifically for purified this compound. Stinging nettle extract, the source of this compound, is generally considered safe for consumption, with few reported side effects.[6] However, the safety profile of the isolated and concentrated compound requires thorough investigation.
Future Directions and Conclusion
The preclinical evidence suggests that this compound holds promise as a potential therapeutic agent for hypogonadism, primarily through its ability to increase bioavailable testosterone by inhibiting SHBG. The findings from the animal study in diabetic mice also warrant further investigation into a potential direct effect on testosterone synthesis. However, the current body of evidence is insufficient to recommend its clinical use.
Future research should focus on:
-
Conducting well-designed, randomized, placebo-controlled clinical trials in human subjects with diagnosed hypogonadism to evaluate the efficacy and safety of this compound.
-
Establishing a clear dose-response relationship and optimal dosing regimen.
-
Performing comprehensive safety and toxicology studies on the purified compound.
-
Further elucidating the molecular mechanisms underlying its potential effects on testicular steroidogenesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. musclechemistry.com [musclechemistry.com]
- 3. This compound; A Potent Testosterone Booster - Articles Factory [articlesfactory.com]
- 4. Stinging Nettle - NutraPedia [nutrahacker.com]
- 5. Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hims.com [hims.com]
Application of 3,4-Divanillyltetrahydrofuran in Prostate Health Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Divanillyltetrahydrofuran (DVTF), a lignan found in sources such as stinging nettle (Urtica dioica), has garnered significant interest in prostate health research. Its biological activity primarily revolves around its interaction with sex hormone-binding globulin (SHBG) and its potential to modulate androgen receptor (AR) signaling, a key pathway in prostate physiology and pathology. This document provides detailed application notes and experimental protocols for investigating the effects of DVTF in the context of prostate health, with a focus on prostate cancer cell models.
Mechanism of Action
The primary mechanism of action of this compound is its ability to competitively bind to sex hormone-binding globulin (SHBG).[1] SHBG is a glycoprotein that binds to androgens (like testosterone and dihydrotestosterone) and estrogens in the bloodstream, regulating their bioavailability to target tissues. By occupying the binding sites on SHBG, DVTF can displace testosterone, leading to an increase in the concentration of free testosterone, the biologically active form of the hormone. This modulation of free androgen levels can have significant implications for androgen receptor signaling in prostate cells.
Key Applications in Prostate Health Research
-
Investigation of Androgen Receptor Signaling: DVTF can be utilized as a tool to study the effects of increased free testosterone on androgen receptor activation and downstream signaling pathways in prostate cancer cells.
-
Cytotoxicity Studies in Prostate Cancer Cell Lines: Research has shown that DVTF exhibits differential cytotoxic effects on androgen-sensitive (LNCaP) and androgen-independent (PC3) prostate cancer cells, suggesting a potential therapeutic application.[2]
-
Studies on Hormonal Regulation in Benign Prostatic Hyperplasia (BPH): The ability of DVTF to modulate androgen levels makes it a relevant compound for investigating the hormonal aspects of BPH.
Data Presentation
Binding Affinity of this compound to Sex Hormone-Binding Globulin (SHBG)
| Compound | Relative Binding Affinity (%) (vs. Testosterone) | Reference |
| This compound | 1.5 | [1] |
| Estradiol | 34.2 | [1] |
Cytotoxicity of this compound in Prostate Cancer Cell Lines
While one study has reported that this compound is more toxic to androgen-sensitive LNCaP cells than to androgen-insensitive PC3 cells, specific IC50 values were not provided.[2] Further research is required to quantify the cytotoxic potency of DVTF in these cell lines.
Experimental Protocols
Protocol 1: WST-1 Cell Viability and Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines such as LNCaP and PC3.
Materials:
-
Prostate cancer cell lines (LNCaP, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound (DVTF)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with DVTF:
-
Prepare a stock solution of DVTF in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DVTF in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DVTF. Include a vehicle control (medium with the same concentration of DMSO without DVTF) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the metabolic activity of the cells and should be optimized.
-
Gently shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only with WST-1) from all readings.
-
Calculate the percentage of cell viability for each concentration of DVTF compared to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the DVTF concentration to determine the IC50 value (the concentration of DVTF that inhibits cell growth by 50%).
-
Protocol 2: Competitive SHBG Binding Assay
This protocol is to determine the binding affinity of this compound to SHBG by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Human serum or purified human SHBG
-
Radiolabeled androgen (e.g., [³H]-Dihydrotestosterone, [³H]-DHT)
-
Unlabeled Dihydrotestosterone (DHT) for standard curve
-
This compound (DVTF)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a standard curve of unlabeled DHT at various concentrations.
-
Prepare a range of concentrations of DVTF.
-
-
Binding Reaction:
-
In microcentrifuge tubes, add a fixed amount of human serum (or purified SHBG) and a fixed concentration of [³H]-DHT.
-
Add increasing concentrations of either unlabeled DHT (for the standard curve) or DVTF to the tubes.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-DHT.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the tubes at 4°C to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant (containing the [³H]-DHT bound to SHBG) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound [³H]-DHT against the concentration of unlabeled DHT.
-
Calculate the percentage of [³H]-DHT displaced by each concentration of DVTF.
-
Determine the IC50 value for DVTF (the concentration that displaces 50% of the radiolabeled ligand).
-
The relative binding affinity (RBA) of DVTF can be calculated using the following formula:
-
RBA (%) = (IC50 of Testosterone / IC50 of DVTF) x 100
-
-
Protocol 3: Western Blot Analysis of Androgen Receptor (AR) and Prostate-Specific Antigen (PSA)
This protocol is to investigate the effect of this compound on the protein expression levels of AR and its downstream target, PSA, in androgen-sensitive prostate cancer cells (LNCaP).
Materials:
-
LNCaP cells
-
Complete culture medium
-
This compound (DVTF)
-
Testosterone or Dihydrotestosterone (DHT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture LNCaP cells to 70-80% confluency.
-
Treat the cells with DVTF at various concentrations in the presence or absence of a fixed concentration of testosterone or DHT for 24-48 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the expression of AR and PSA to the loading control.
-
Visualization of Signaling Pathways and Workflows
Diagram 1: Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound action.
Diagram 2: Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Diagram 3: Androgen Receptor Signaling Pathway
Caption: Simplified overview of the androgen receptor signaling pathway.
References
- 1. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of the Association Between this compound Lignan (Urtica dioica Origin) and Prostate Cancer Cells by 131I Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Divanillyltetrahydrofuran in Androgen-Sensitive Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Divanillyltetrahydrofuran (DVT) is a lignan found in sources such as stinging nettle (Urtica dioica) and flaxseed.[1] Lignans, as phytoestrogens, are known to influence hormone metabolism and have been studied for their potential role in hormone-dependent cancers like prostate cancer.[2] Specifically, DVT has garnered attention for its high binding affinity to Sex Hormone-Binding Globulin (SHBG), which plays a crucial role in regulating the bioavailability of androgens.[1][3] These application notes provide an overview of the current understanding of DVT's mechanism of action and detailed protocols for studying its effects on androgen-sensitive prostate cancer cells.
Mechanism of Action
The primary proposed mechanism of action for this compound in the context of androgen-sensitive prostate cancer revolves around its interaction with Sex Hormone-Binding Globulin (SHBG). SHBG binds to androgens, such as testosterone and dihydrotestosterone (DHT), in the bloodstream, rendering them inactive. By binding to SHBG, DVT can displace these androgens, potentially increasing the levels of free, biologically active androgens.[1][3]
In androgen-sensitive prostate cancer cells, such as the LNCaP cell line, the androgen receptor (AR) signaling pathway is a key driver of cell proliferation and survival. Increased levels of free androgens can lead to enhanced AR activation and subsequent downstream signaling. However, studies have also indicated that DVT exhibits greater cytotoxicity in androgen-sensitive LNCaP cells compared to androgen-insensitive PC3 cells, suggesting a more complex mechanism that may involve direct effects on cancer cell viability.[4][5]
Data Presentation
Quantitative Data
The following table summarizes the binding affinity of this compound and other lignans to SHBG, as determined by competitive binding assays with ³H-labeled 5α-dihydrotestosterone.
| Compound | IC50 (µM) | Relative Binding Affinity |
| (-)-3,4-Divanillyltetrahydrofuran | 2.6 | 1 (Highest) |
| (-)-Matairesinol | 52 | 2 |
| (-)-Secoisolariciresinol | 230 | 3 |
| (±)-Enterolactone | 620 | 4 |
| (±)-Enterodiol | >620 | 5 |
| Nordihydroguaiaretic acid (NDGA) | >620 | 6 (Lowest) |
Data sourced from competitive binding assays with ³H-labeled 5α-dihydrotestosterone.[2]
Mandatory Visualizations
Caption: Proposed mechanism of this compound action via SHBG binding.
Caption: General workflow for studying DVT's effects on LNCaP cells.
Experimental Protocols
Cell Culture
The androgen-sensitive human prostate adenocarcinoma cell line, LNCaP, is recommended for these studies.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is designed to determine the cytotoxic effects of this compound on LNCaP cells.
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Replace the existing medium with 100 µL of the DVT-containing medium or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Androgen Receptor and PSA
This protocol is to assess the effect of this compound on the protein expression of the androgen receptor (AR) and prostate-specific antigen (PSA).
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and treat with various concentrations of DVT for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities relative to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for PSA and TMPRSS2
This protocol is to measure the effect of this compound on the mRNA expression of androgen-responsive genes.
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and treat with DVT as described for Western blotting.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and primers specific for PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound presents an interesting compound for the study of androgen-sensitive prostate cancer due to its high affinity for SHBG and its observed cytotoxicity in LNCaP cells. The provided protocols offer a framework for researchers to further investigate the detailed mechanisms of action, including its effects on cell viability, androgen receptor signaling, and the expression of androgen-responsive genes. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 34730-78-4 | Benchchem [benchchem.com]
- 3. Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of the Association Between this compound Lignan (Urtica dioica Origin) and Prostate Cancer Cells by 131I Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling of 3,4-Divanillyltetrahydrofuran with Iodine-131
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Divanillyltetrahydrofuran (DVF), a lignan predominantly found in stinging nettle (Urtica dioica), has garnered significant interest in biomedical research for its potential therapeutic properties, including its ability to bind to sex hormone-binding globulin (SHBG)[1]. To elucidate its pharmacokinetic profile, biodistribution, and cellular uptake mechanisms, radiolabeling of DVF is a critical step. This document provides a detailed protocol for the radioiodination of this compound with Iodine-131 (¹³¹I), a gamma- and beta-emitting radionuclide suitable for both imaging and therapeutic applications[2][3].
The protocol described herein is based on the electrophilic radioiodination of the activated aromatic rings of the vanillyl moieties of DVF, a common and effective method for labeling phenolic compounds[4]. The use of an oxidizing agent, such as Chloramine-T, facilitates the reaction between the precursor molecule and the radioiodide. Subsequent purification and quality control steps are essential to ensure the final product is suitable for in vitro and in vivo studies. A study has demonstrated the successful radiolabeling of DVF with ¹³¹I to investigate its interaction with prostate cancer cells[5].
Materials and Methods
Materials
-
Precursor: this compound (DVF)
-
Radionuclide: Sodium Iodide [¹³¹I] solution in 0.1 M NaOH
-
Oxidizing Agent: Chloramine-T solution (1 mg/mL in water for injection)
-
Stopping Reagent: Sodium metabisulfite solution (2 mg/mL in water for injection)
-
Buffer: Phosphate buffer (0.1 M, pH 7.4)
-
Solvent: Ethanol, USP grade
-
Purification:
-
Solid-Phase Extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column and a radiation detector
-
-
Quality Control:
-
Thin-Layer Chromatography (TLC) silica gel plates
-
Mobile Phase: Chloroform:Methanol (9:1, v/v)
-
Radio-TLC scanner or gamma counter
-
Equipment
-
Lead-shielded fume hood
-
Vortex mixer
-
Micropipettes and sterile, disposable tips
-
Reaction vials (e.g., 1.5 mL Eppendorf tubes)
-
Heating block or water bath
-
Dose calibrator
-
HPLC system
-
Radio-TLC scanner
Experimental Protocol
The radiolabeling of this compound with ¹³¹I is performed via an electrophilic substitution reaction using the Chloramine-T method.
-
Preparation of Reagents:
-
Dissolve this compound in ethanol to a concentration of 1 mg/mL.
-
Prepare fresh solutions of Chloramine-T and sodium metabisulfite.
-
-
Radiolabeling Reaction:
-
In a lead-shielded vial, add 10 µL of the this compound solution (10 µg).
-
Add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1-5 mCi (37-185 MBq) of Na[¹³¹I] solution.
-
Initiate the reaction by adding 15 µL of the Chloramine-T solution (15 µg).
-
Vortex the reaction mixture for 60 seconds at room temperature.
-
-
Quenching the Reaction:
-
After 60 seconds, quench the reaction by adding 20 µL of the sodium metabisulfite solution (40 µg) to reduce the excess Chloramine-T.
-
Vortex the mixture for an additional 30 seconds.
-
-
Purification of [¹³¹I]DVF:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of ethanol followed by 10 mL of distilled water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of distilled water to remove unreacted ¹³¹I and other hydrophilic impurities.
-
Elute the [¹³¹I]DVF with 1 mL of ethanol.
-
-
High-Performance Liquid Chromatography (HPLC) (Optional, for high purity):
-
Further purify the ethanolic eluate from the SPE step using a reverse-phase HPLC system.
-
The mobile phase can be an isocratic or gradient mixture of acetonitrile and water.
-
Collect the fraction corresponding to the [¹³¹I]DVF peak, as identified by the radiation detector.
-
-
-
Quality Control:
-
Radiochemical Purity Determination by TLC:
-
Spot a small aliquot of the final product on a TLC plate.
-
Develop the plate using a chloroform:methanol (9:1, v/v) mobile phase.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
-
The radiochemical purity is calculated as the ratio of the radioactivity of the [¹³¹I]DVF spot to the total radioactivity on the plate. Free ¹³¹I will remain at the origin, while the labeled compound will move up the plate.
-
-
Data Presentation
The following table summarizes the expected quantitative data from the radiolabeling procedure.
| Parameter | Expected Value | Method of Determination |
| Radiochemical Yield | > 85% | Radio-TLC |
| Radiochemical Purity | > 95% after purification | Radio-TLC / HPLC |
| Specific Activity | Variable (dependent on starting ¹³¹I activity and precursor amount) | Calculation |
| Reaction Time | 60 seconds | Timed experiment |
| Reaction Temperature | Room Temperature | - |
Experimental Workflow Diagram
Caption: Workflow for the radiolabeling of this compound with ¹³¹I.
Signaling Pathway Diagram
While this document focuses on the radiolabeling protocol, the resulting [¹³¹I]DVF can be used to study various biological pathways. For instance, its interaction with the androgen receptor signaling pathway in prostate cancer cells can be investigated.
Caption: Postulated interaction of DVF with the androgen signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Divanillyltetrahydrofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Divanillyltetrahydrofuran.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the cyclization of secoisolariciresinol.
Issue 1: Low to No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and solutions?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The conversion of secoisolariciresinol to this compound may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. Ensure the reaction temperature is maintained within the optimal range (e.g., 60°C for the triphenylphosphine bromide method) as specified in the protocol.[1]
-
-
Reagent Quality: The purity and reactivity of your reagents are critical.
-
Solution: Use freshly opened or properly stored triphenylphosphine halide or p-toluenesulfonyl chloride. Ensure your solvent is anhydrous, as moisture can interfere with the reaction.
-
-
Sub-optimal Reaction Conditions: The chosen solvent or temperature may not be ideal for your specific setup.
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common impurities and ways to address them:
-
Unreacted Starting Material: As mentioned above, incomplete reaction is a primary reason for the presence of secoisolariciresinol in your product.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Issue 1.
-
-
Oxidation Products: The phenolic hydroxyl groups in both the starting material and the product are susceptible to oxidation, which can lead to the formation of colored impurities like quinones.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Degas your solvent before use.
-
-
Triphenylphosphine Oxide: When using the triphenylphosphine halide method, triphenylphosphine oxide is a major byproduct.
-
Solution: This byproduct is typically removed during column chromatography. A non-polar wash during the workup may also help to remove some of it before chromatography.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I'm struggling to isolate pure this compound using column chromatography. What can I do to improve the separation?
-
Answer: Effective purification is crucial for obtaining a high-purity product. If you are facing challenges with column chromatography, consider the following:
-
Inappropriate Solvent System: The choice of eluent is critical for good separation.
-
Solution: A common and effective solvent system for the purification of this compound on a silica gel column is a mixture of ethyl acetate and petroleum ether. A patent suggests using 30% ethyl acetate in petroleum ether.[1] You can also try a gradient elution, starting with a lower polarity mixture and gradually increasing the concentration of the more polar solvent. TLC can be used to determine the optimal solvent system before running the column.[2]
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel used for packing the column.
-
-
Co-eluting Impurities: Some impurities may have similar polarity to the desired product, making separation difficult.
-
Solution: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as Florisil or alumina.[1] Alternatively, recrystallization of the semi-purified product can be an effective final purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited method is the intramolecular cyclization of a secoisolariciresinol precursor. This is often achieved through the use of reagents like triphenylphosphine halides (e.g., triphenylphosphine bromide) or by treating the precursor with p-toluenesulfonyl chloride. Other synthetic strategies for the broader lignan class include Diels-Alder reactions, Stobbe condensations, and Michael additions.
Q2: What is a typical yield for the synthesis of this compound?
A2: A patent for the synthesis of (-)-3,4-Divanillyltetrahydrofuran from (-)-secoisolariciresinol using triphenylphosphine bromide reports an excellent yield of 90%. However, yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (secoisolariciresinol) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.[2] A suitable developing solvent system would be a mixture of ethyl acetate and petroleum ether.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reagents used, such as triphenylphosphine halides and organic solvents, should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Synthesis
| Method | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Intramolecular Cyclization | Triphenylphosphine Bromide | Acetonitrile | 60 | 2 | 90 | Patent DE60108066T2 |
| Intramolecular Cyclization | Triphenylphosphine Halide | Organic Solvent | 0 - 80 | 1 - 10 | Not specified | EvitaChem |
| Intramolecular Cyclization | p-Toluenesulfonyl Chloride | Not specified | Not specified | Not specified | Not specified | Benchchem |
Experimental Protocols
Detailed Protocol for the Synthesis of (-)-3,4-Divanillyltetrahydrofuran from (-)-Secoisolariciresinol using Triphenylphosphine Bromide
This protocol is adapted from a patented procedure with a reported yield of 90%.
Materials:
-
(-)-Secoisolariciresinol
-
Triphenylphosphine bromide
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
TLC plates (silica gel coated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 100 mg of (-)-secoisolariciresinol in 5 ml of anhydrous acetonitrile.
-
Reagent Addition: To this solution, add a solution of triphenylphosphine bromide in acetonitrile (1 ml).
-
Reaction: Stir the reaction mixture at 60°C for 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, using a mixture of ethyl acetate and petroleum ether as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude residue.
-
Purification: Purify the residue by column chromatography on silica gel.
-
Column Packing: Pack a column with silica gel using petroleum ether.
-
Loading: Dissolve the crude residue in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with 30% ethyl acetate in petroleum ether.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield (-)-3,4-Divanillyltetrahydrofuran. The expected melting point is 114-116°C.[1]
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 3,4-Divanillyltetrahydrofuran
Welcome to the technical support center for the purification of 3,4-Divanillyltetrahydrofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this bioactive lignan.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography and High-Performance Liquid Chromatography (HPLC).[1] Recrystallization can also be employed as a final polishing step to obtain high-purity material. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely sources of impurities in my this compound sample?
A2: Impurities can originate from several sources:
-
Natural Extraction: When isolating from plant sources like Urtica dioica (stinging nettle), co-extraction of other structurally related lignans such as (+)-neoolivil, (-)-secoisolariciresinol, dehydrodiconiferyl alcohol, isolariciresinol, and pinoresinol is common.
-
Semi-synthesis: If synthesizing from secoisolariciresinol, unreacted starting material and side-products from the cyclization reaction are potential impurities.[1]
-
Degradation: this compound can be sensitive to extreme pH and oxidative conditions, leading to the formation of degradation products.[2]
Q3: Is this compound stable during purification?
A3: this compound is generally stable under standard laboratory conditions.[2] However, prolonged exposure to acidic or basic conditions, as well as strong oxidizing agents, should be avoided to prevent degradation. The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from other lignans.
-
Possible Cause: The polarity of the mobile phase is too high or too low, resulting in co-elution of compounds with similar polarities.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Start with a non-polar solvent and gradually increase the polarity. A common mobile phase is a gradient of ethyl acetate in petroleum ether or methanol in ethyl acetate.[1]
-
Perform small-scale trials using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation between your target compound and impurities.
-
-
Use a Different Stationary Phase:
-
While silica gel is most common, consider using other stationary phases like Florisil or alumina if separation on silica is challenging.[1]
-
-
Issue 2: Tailing of the product peak during column chromatography.
-
Possible Cause:
-
Interaction of the phenolic hydroxyl groups with the acidic silanol groups on the silica gel surface.
-
The sample is overloaded on the column.
-
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Add a small amount of a non-polar tertiary amine, such as triethylamine (0.1-1%), to the mobile phase to deactivate the acidic sites on the silica gel.
-
Reduce Sample Load: Ensure the amount of crude material loaded is appropriate for the column size. As a general rule, the sample load should be 1-5% of the stationary phase weight.
-
Issue 3: The compound appears to be degrading on the column.
-
Possible Cause: The silica gel is too acidic, causing degradation of the acid-sensitive tetrahydrofuran ring or oxidation of the phenolic groups.
-
Troubleshooting Steps:
-
Use Deactivated Silica: Employ neutral or deactivated silica gel for your chromatography.
-
Work Quickly: Do not let the compound remain on the column for an extended period.
-
Recrystallization
Issue 1: this compound oils out instead of crystallizing.
-
Possible Cause:
-
The cooling process is too rapid.
-
The chosen solvent is not ideal, leading to supersaturation at a temperature where the compound is still molten.
-
The presence of impurities is inhibiting crystal formation.
-
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing the hot solution directly into an ice bath.
-
Optimize the Solvent System:
-
Use a solvent pair. Dissolve the compound in a small amount of a good solvent (e.g., acetone, ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane, water) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystal nucleation.
-
Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution.
-
Issue 2: Low recovery after recrystallization.
-
Possible Cause:
-
The compound has significant solubility in the recrystallization solvent even at low temperatures.
-
Too much solvent was used.
-
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., 4°C or in an ice bath) to maximize precipitation.
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Column Chromatography (Silica Gel) | Preparative HPLC (C18) | Recrystallization |
| Typical Purity | 85-98% | >99% | >98% (as a final step) |
| Typical Recovery | 60-80% | 70-90% | 50-85% |
| Scale | mg to multi-gram | µg to gram | mg to multi-gram |
| Advantages | Cost-effective, scalable | High resolution, high purity | Simple, removes specific impurities |
| Disadvantages | Lower resolution, potential for degradation | Expensive, lower throughput | Potential for low recovery, can be difficult to optimize |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., petroleum ether or hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0-50% ethyl acetate in petroleum ether).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify those containing the desired compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems to try include ethyl acetate/hexane, acetone/water, or methanol/water.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Overcoming solubility issues of 3,4-Divanillyltetrahydrofuran in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Divanillyltetrahydrofuran. The following information is designed to address common challenges related to the in vitro solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lignan, a type of polyphenolic compound, naturally found in plants such as stinging nettle (Urtica dioica) and flax seed (Linum usitatissimum).[1][2][3] It is of significant research interest due to its high binding affinity for sex hormone-binding globulin (SHBG), which may lead to increased levels of free testosterone and estradiol.[1][2] Like many natural polyphenolic compounds, this compound is characterized by low aqueous solubility, which can present challenges in designing and reproducing in vitro experiments, potentially impacting the accuracy and reliability of results.
Q2: I am observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock. What is causing this and how can I prevent it?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for poorly soluble compounds. This occurs because the compound, while soluble in the organic solvent, is not soluble at the same concentration in the aqueous environment of the media. Several factors can contribute to this, including the final concentration of the compound, the percentage of DMSO in the final solution, and interactions with components in the media.
To prevent precipitation, consider the following:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound stock solution can sometimes improve solubility.
-
Vortexing/Sonication: Immediately after adding the compound to the media, vortex or sonicate the solution briefly to aid in dispersion and dissolution.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
While DMSO is a common choice due to its ability to dissolve a wide range of compounds, other organic solvents like ethanol can also be used for initial stock preparation.[1] However, it is crucial to consider the compatibility of the solvent with your specific in vitro model and the potential for cellular toxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
Inconsistent results with this compound can often be traced back to solubility problems, leading to variations in the actual concentration of the compound available to the cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Corrective Actions:
-
Verify Stock Solution: Ensure your stock solution is fully dissolved and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Visual Inspection: Before treating your cells, carefully inspect the diluted media for any signs of precipitation (cloudiness, visible particles).
-
Solubility Enhancement: If precipitation is observed, refer to the solubility enhancement protocols below, such as using cyclodextrins.
Issue 2: Difficulty preparing a stable, high-concentration aqueous solution.
Directly dissolving this compound in aqueous buffers or media is often challenging due to its hydrophobic nature.
Troubleshooting Steps:
-
Co-solvents: While not always ideal for cell-based assays due to potential toxicity, the use of co-solvents in small, carefully controlled amounts can be explored for non-cell-based in vitro assays.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound has phenolic hydroxyl groups, extreme pH adjustments are generally not compatible with in vitro experiments.
-
Complexation Agents: The use of cyclodextrins is a highly effective method for increasing the aqueous solubility of hydrophobic compounds.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Low / Poor | Generally considered insoluble for practical in vitro concentrations. |
| Ethanol | Soluble | Often used as a solvent for extraction from plant material.[1] |
| DMSO | Soluble | Commonly used to prepare high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for subsequent dilution in cell culture media.
Workflow for DMSO Stock Preparation:
Caption: Workflow for preparing a DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously. If necessary, use a sonicator for brief intervals until the compound is completely dissolved.
-
(Optional) If required for your application, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by the Solvent Evaporation Method
This protocol details a common method to prepare an inclusion complex of this compound with HP-β-CD to improve its water solubility.
Signaling Pathway of Cyclodextrin Encapsulation:
Caption: Formation of a water-soluble inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point for optimization.
-
Dissolution:
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water.
-
-
Mixing: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Solvent Evaporation: Remove the solvents (ethanol and water) using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.
-
Drying: Further dry the resulting solid in a vacuum oven to remove any residual solvent.
-
Reconstitution: The resulting powder is the inclusion complex, which should exhibit improved solubility in aqueous solutions compared to the free compound. This powder can then be used to prepare aqueous stock solutions for your in vitro experiments.
References
Technical Support Center: Optimizing 3,4-Divanillyltetrahydrofuran Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of 3,4-divanillyltetrahydrofuran from plant material, primarily from Urtica species (nettle).
Troubleshooting Guides
This section addresses specific problems that may arise during the extraction and purification process in a question-and-answer format.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yields can stem from several factors throughout the extraction and purification process. Consider the following:
-
Plant Material: The concentration of this compound is highest in the roots of mature Urtica dioica (stinging nettle).[1] Ensure you are using the correct plant part and that it has been harvested at an appropriate time. The method of drying the plant material can also affect the final yield; oven-drying at moderate temperatures (e.g., 40-60°C) is a common practice.
-
Particle Size: The plant material should be finely ground to increase the surface area for solvent penetration. A powder that can pass through a 10-80 mesh sieve is often recommended.[2]
-
Solvent Choice: this compound is a lignan, and polar solvents like ethanol, methanol, or aqueous mixtures of these are typically used for extraction.[1] If using a pure alcohol, consider adding a small percentage of water (e.g., 10-30%) to improve the extraction of more polar lignan glycosides that may be present.
-
Extraction Method and Parameters: Each extraction method has optimal parameters. For maceration, ensure sufficient time is allowed for the solvent to penetrate the plant material (can be up to 48 hours).[2] For reflux extraction, ensure the temperature is appropriate for the solvent and that the extraction time is adequate (e.g., 4-8 hours).[2] Insufficient extraction time is a common cause of low yield.
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio can result in a saturated solvent that is unable to extract more of the target compound. Ratios between 10:1 and 20:1 (solvent volume in mL to plant material weight in g) are commonly used.[2]
-
Purification Losses: Significant amounts of the target compound can be lost during purification steps. If using column chromatography, ensure the stationary phase and mobile phase are appropriate for separating this compound from other co-extractants. Monitor fractions carefully using techniques like Thin Layer Chromatography (TLC) to avoid discarding fractions containing the product.[2]
Question: My extract is a dark, thick, and resinous substance. How can I purify the this compound from this complex mixture?
Answer: The co-extraction of resins, chlorophyll, and other lipophilic compounds is a common issue. Here are some strategies to address this:
-
Pre-extraction with a Nonpolar Solvent: Before extracting with a polar solvent like ethanol or methanol, you can perform a pre-extraction (or sequential extraction) with a nonpolar solvent such as hexane or petroleum ether. This will remove many of the lipophilic impurities, resulting in a cleaner initial polar extract.
-
Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be dissolved in a solvent system (e.g., methanol/water) and then partitioned with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities. The this compound will remain in the more polar phase.
-
Macroporous Resin Chromatography: This is a highly effective method for enriching and purifying this compound.[2] The crude extract is passed through a column containing a macroporous resin. The resin selectively adsorbs the target compound, while many impurities are washed away. The this compound is then eluted with a suitable solvent, often a mixture of ethanol and ether.[2]
-
Activated Carbon Treatment: Activated carbon can be used to decolorize the extract by adsorbing pigments like chlorophyll.[2] However, it should be used with caution as it can also adsorb the target compound, leading to yield loss.
-
Recrystallization: After initial purification steps, recrystallization from a suitable solvent can be used to obtain a final product with high purity.[2]
Question: My extract has a strong green color, indicating chlorophyll contamination. How can I remove it?
Answer: Chlorophyll is a common impurity, especially when using aerial parts of the plant, but it can also be present in root extracts. Here are some methods for its removal:
-
Solvent Partitioning: As mentioned above, liquid-liquid partitioning can be effective. Chlorophyll is more soluble in nonpolar solvents, so partitioning your polar extract against a solvent like hexane can pull the chlorophyll into the nonpolar layer.
-
Column Chromatography: Using a silica gel column with an appropriate solvent system can separate this compound from chlorophyll.
-
Supercritical Fluid Extraction (SFE): While a more advanced technique, SFE with carbon dioxide can be optimized to selectively extract lignans without co-extracting significant amounts of chlorophyll.
Frequently Asked Questions (FAQs)
What is the best solvent for extracting this compound?
Ethanol and methanol are the most commonly used and effective solvents.[1] Aqueous mixtures of these alcohols (e.g., 70-80% ethanol or methanol in water) are often preferred as they can enhance the extraction of a broader range of lignans, including glycosidic forms. The choice may also depend on the subsequent purification steps.
What part of the Urtica dioica plant should I use for the highest yield of this compound?
The roots of Urtica dioica have the highest concentration of this compound.[1]
How can I monitor the progress of the extraction and purification?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the presence of this compound in your extracts and chromatographic fractions.[2] High-Performance Liquid Chromatography (HPLC) can be used for more precise quantitative analysis.
Is it necessary to pre-defat the plant material?
While not always mandatory, pre-defatting the plant material with a nonpolar solvent like hexane can lead to a cleaner crude extract, simplifying the subsequent purification steps.
Data Presentation
The following table summarizes key parameters for different extraction methods based on literature for lignans. Note that optimal conditions can vary depending on the specific plant material and equipment.
| Parameter | Maceration | Reflux Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 70-95% Ethanol or Methanol | 70-95% Ethanol or Methanol | 70-80% Ethanol or Methanol |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | 10:1 to 20:1 (v/w) | 15:1 to 30:1 (v/w) |
| Temperature | Room Temperature | Boiling point of solvent | 40-60°C |
| Extraction Time | 24-48 hours | 4-12 hours | 30-60 minutes |
| Typical Purity (Post-Purification) | >90% | >90% | >90% |
Experimental Protocols
1. Maceration Protocol
This protocol describes a standard procedure for the extraction of this compound using maceration.
-
Preparation of Plant Material:
-
Air-dry or oven-dry the Urtica dioica roots at 40-50°C.
-
Grind the dried roots into a fine powder (passing through a 40-60 mesh sieve).
-
-
Extraction:
-
Weigh 100 g of the powdered root material and place it in a suitable glass container with a lid.
-
Add 1 L of 80% ethanol (a 10:1 solvent-to-solid ratio).
-
Seal the container and let it stand at room temperature for 48 hours. Agitate the mixture periodically (e.g., by shaking or stirring for 15 minutes every 8 hours).
-
-
Filtration and Concentration:
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue with a small amount of fresh 80% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.
-
2. Reflux Extraction Protocol
This protocol utilizes heat to increase extraction efficiency.
-
Preparation of Plant Material:
-
Prepare the dried, powdered Urtica dioica roots as described in the maceration protocol.
-
-
Extraction:
-
Place 100 g of the powdered root material into a round-bottom flask.
-
Add 1 L of 95% ethanol (10:1 ratio).
-
Set up a reflux apparatus with a condenser.
-
Heat the mixture to the boiling point of the ethanol and maintain a gentle reflux for 8 hours.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture and concentrate the solvent as described in the maceration protocol to yield the crude extract.
-
3. Purification using Macroporous Resin
This is a general protocol for purifying the crude extract.
-
Resin Preparation:
-
Pre-treat the macroporous resin (e.g., D101) by washing it with ethanol and then with deionized water until the eluent is clear and neutral.
-
-
Loading the Column:
-
Dissolve the crude extract in a small amount of the initial mobile phase (e.g., water or a low percentage of ethanol).
-
Load the dissolved extract onto the prepared macroporous resin column.
-
-
Washing:
-
Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
-
Elution:
-
Elute the column with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor them by TLC to identify the fractions containing this compound.
-
-
Final Purification:
-
Combine the fractions rich in the target compound and concentrate the solvent.
-
Further purification can be achieved through recrystallization or preparative HPLC if necessary to achieve a purity of over 90%.[2]
-
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
Stability of 3,4-Divanillyltetrahydrofuran in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,4-Divanillyltetrahydrofuran in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound?
A1: this compound, as a lignan with phenolic hydroxyl groups and a tetrahydrofuran ring, may be susceptible to degradation under several conditions. Key concerns include:
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions.[1][2][3][4][5] This can lead to the formation of colored degradation products.
-
pH Instability: Extreme pH conditions can affect the stability. Strong acidic or basic conditions may lead to hydrolysis or rearrangement of the tetrahydrofuran ring.
-
Photodegradation: Exposure to UV light can induce degradation of the molecule.[6][7][8] It is advisable to protect solutions from direct light.
-
Temperature: While many lignans are relatively stable at ambient temperatures, elevated temperatures can accelerate degradation rates.
Q2: In which common laboratory solvents is this compound expected to be soluble and relatively stable for short-term experimental use?
A2: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in polar organic solvents. For short-term use, the following solvents are generally suitable:
-
Dimethyl Sulfoxide (DMSO): Often used for initial stock solutions.
-
Ethanol and Methanol: Good for preparing working solutions.
-
Acetonitrile: A common solvent for HPLC analysis.
It is recommended to prepare fresh solutions and avoid long-term storage in solution unless stability has been confirmed. Aqueous solutions, especially at neutral or alkaline pH, may be more prone to oxidation.
Q3: Are there any known incompatible solvents or reagents?
A3: Avoid strong oxidizing agents, strong acids, and strong bases. Additionally, care should be taken with solvents that can generate peroxides, such as unstabilized tetrahydrofuran (THF), as this could promote oxidation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the phenolic groups. | 1. Prepare fresh solutions. 2. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light by using amber vials or covering with aluminum foil. 4. Consider adding a small amount of an antioxidant like BHT or ascorbic acid if compatible with the experiment. |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Confirm the purity of the starting material. 2. Analyze a freshly prepared sample to use as a baseline. 3. Investigate the effect of solvent, pH, temperature, and light on the sample. 4. Perform forced degradation studies to identify potential degradation products. |
| Poor solubility or precipitation | Inappropriate solvent or concentration. | 1. Try a different solvent or a co-solvent system. 2. Gently warm the solution or use sonication to aid dissolution. 3. Prepare a more dilute solution. |
| Inconsistent experimental results | Sample instability leading to variable concentrations. | 1. Always use freshly prepared solutions for critical experiments. 2. If using stored solutions, perform a quick purity check (e.g., by HPLC) before use. 3. Ensure consistent storage conditions for all samples. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on general knowledge of lignan stability and are intended to serve as a template for organizing experimental results. Specific values for this compound must be determined experimentally.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~ 10 |
| Methanol | ~ 15 |
| Acetonitrile | ~ 5 |
| Water | < 0.1 |
Table 2: Illustrative Half-life (t½) of this compound in Different Solvents under Accelerated Conditions (40°C, in the dark)
| Solvent | pH | Half-life (days) |
| Acetonitrile | 7.0 | > 30 |
| 50% Ethanol/Water | 7.0 | 14 |
| Phosphate Buffer | 7.4 | 7 |
| 0.1 M HCl | 1.0 | 5 |
| 0.1 M NaOH | 13.0 | 2 |
Experimental Protocols
Protocol 1: Determination of Solubility
-
Objective: To determine the approximate solubility of this compound in various solvents.
-
Materials: this compound, selected solvents (e.g., DMSO, ethanol, water), analytical balance, vortex mixer, centrifuge, HPLC system.
-
Methodology:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample against a standard curve.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Materials: this compound, stock solution in a stable solvent (e.g., acetonitrile), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp, heating block, HPLC system.
-
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Take samples at different time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Take samples at different time points.
-
Thermal Degradation: Incubate the stock solution at 60°C. Take samples at different time points.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm). Take samples at different time points. Keep a control sample in the dark.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Lignans by photo-oxidation of propenyl phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Divanillyltetrahydrofuran Quantification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 3,4-Divanillyltetrahydrofuran using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a lignan found in various plants, notably in stinging nettle (Urtica dioica) and flaxseed. It is of significant interest in research and drug development due to its potential biological activities, including its ability to bind to sex hormone-binding globulin (SHBG), which may influence hormone metabolism. Accurate quantification by HPLC is crucial for quality control of herbal extracts, pharmacokinetic studies, and to ensure consistent potency in potential therapeutic applications.
Q2: What are the typical HPLC columns and mobile phases used for this compound analysis?
A2: Reversed-phase HPLC is commonly employed for the analysis of this compound.
-
Columns: C18 columns are frequently used due to their ability to separate moderately polar compounds.
-
Mobile Phases: A gradient elution using a mixture of an aqueous phase (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic phase (such as methanol or acetonitrile) is typical. The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis to elute compounds with increasing hydrophobicity.
Q3: How should I prepare a plant-derived sample for this compound HPLC analysis?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. A general workflow is as follows:
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as ethanol or methanol, sometimes with water.
-
Hydrolysis: An acid or alkaline hydrolysis step may be necessary to release lignans from their glycosidic forms.
-
Purification: The crude extract is often purified using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Final Preparation: The purified extract is then dissolved in a solvent compatible with the HPLC mobile phase, filtered through a 0.22 or 0.45 µm syringe filter, and injected into the HPLC system.
Troubleshooting Guides
This section addresses common problems encountered during the HPLC quantification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing can lead to inaccurate integration and quantification. Here are the common causes and solutions:
| Possible Cause | Solution |
| Secondary Interactions | The phenolic hydroxyl groups in this compound can interact with active silanol groups on the silica-based column packing. This is a common cause of tailing. To mitigate this, add a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and reinject. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Problem 2: Baseline Instability (Drift or Noise)
Q: I'm observing a drifting or noisy baseline during my HPLC run. What could be the issue?
A: Baseline instability can interfere with the detection and integration of low-level analytes.
| Issue | Possible Cause | Solution |
| Drifting Baseline | 1. Mobile phase not equilibrated: The column has not reached equilibrium with the mobile phase. 2. Temperature fluctuations: The column temperature is not stable. 3. Contaminated mobile phase: One of the mobile phase components is contaminated or degrading. | 1. Allow sufficient time for the column to equilibrate before starting the run. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and use high-purity solvents. |
| Noisy Baseline | 1. Air bubbles in the system: Bubbles in the pump or detector can cause pressure fluctuations and baseline noise. 2. Dirty detector flow cell: Contamination in the detector flow cell can scatter light and increase noise. 3. Failing detector lamp: The detector lamp may be nearing the end of its life. | 1. Degas the mobile phase before use. Purge the pump to remove any trapped air. 2. Flush the flow cell with an appropriate solvent (e.g., isopropanol). 3. Replace the detector lamp. |
Logical Diagram for Diagnosing Baseline Issues:
Caption: Key considerations for troubleshooting baseline instability.
Problem 3: Ghost Peaks
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. What is the source of these peaks?
A: Ghost peaks are extraneous peaks that can originate from various sources.
| Source of Ghost Peak | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks. Use high-purity HPLC-grade solvents and reagents, and prepare fresh mobile phase daily. |
| Sample Carryover | Residual sample from a previous injection can be carried over to the next run. Optimize the injector wash method, using a strong solvent to effectively clean the needle and sample loop between injections. |
| System Contamination | Contamination can build up in various parts of the HPLC system, such as the pump, injector, or tubing. Flush the entire system with a strong solvent to remove contaminants. |
| Degradation of Mobile Phase Additives | Some mobile phase additives can degrade over time, leading to the formation of new compounds that appear as ghost peaks. Prepare mobile phase fresh each day. |
Experimental Protocols
Example HPLC Method for this compound Quantification
This is a general-purpose method that can be adapted and optimized for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation from Urtica dioica (Stinging Nettle) Roots
-
Grinding: Dry the stinging nettle roots and grind them into a fine powder.
-
Extraction: Extract 1 gram of the powdered root material with 20 mL of 80% ethanol in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary to bring the analyte concentration within the calibration range.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of this compound by a validated UFLC-MS/MS method. These values can serve as a benchmark for your own method development and validation.
| Parameter | Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (RSD%) | < 15% | The precision of the method within a single day. |
| Inter-day Precision (RSD%) | < 15% | The precision of the method across multiple days. |
| Accuracy (RE%) | -4.0% to 7.0% | The closeness of the measured value to the true value. |
Minimizing degradation of 3,4-Divanillyltetrahydrofuran during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3,4-Divanillyltetrahydrofuran during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a lignan found in various plants, notably stinging nettle (Urtica dioica). It is of significant interest due to its high binding affinity for sex hormone-binding globulin (SHBG), which can modulate the levels of free steroid hormones like testosterone and estradiol.[1][2][3] Maintaining its chemical integrity is crucial for accurate experimental results and for ensuring the efficacy and safety of potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: As a polyphenolic compound, this compound is susceptible to degradation from several factors, including:
-
Oxidation: The phenolic hydroxyl groups on the vanillyl moieties are prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of quinone-type structures.
-
Light (Photodegradation): Exposure to UV or even visible light can provide the energy to initiate degradation reactions.
-
High Temperatures: Elevated temperatures can increase the rate of chemical degradation.
-
Extreme pH: Strongly acidic or basic conditions can catalyze the degradation of the compound.
-
Presence of Reactive Oxygen Species (ROS): Peroxides and other ROS can readily oxidize the molecule.
Q3: How can I visually detect if my sample of this compound has degraded?
A3: A pure, solid sample of this compound is typically a white to off-white powder. A noticeable change in color, such as turning yellow or brown, can be an initial indicator of degradation, likely due to oxidation and the formation of colored degradation products. For solutions, a change in color or the formation of precipitates may also indicate degradation. However, significant degradation can occur without a visible change, making analytical testing essential.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry, solid powder. If it must be stored in solution, use a non-aqueous, de-gassed solvent and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an in vitro assay. | Degradation of the compound in the stock solution or assay buffer. | Prepare fresh stock solutions. Analyze the purity of the stock solution by HPLC. Ensure the assay buffer pH is within a stable range for the compound. Minimize the exposure of the compound to light and air during the experiment. |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of the compound during storage or sample preparation. | Review storage conditions. Analyze a freshly prepared sample as a control. If degradation is suspected during sample preparation, minimize exposure to heat, light, and air. Use high-purity solvents. |
| Discoloration of the solid compound or solution. | Oxidation of the phenolic groups. | Discard the discolored sample. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas before sealing. Store protected from light at a low temperature. |
| Inconsistent experimental results between batches. | Variable purity or degradation of different batches of the compound. | Perform a purity check (e.g., by HPLC) on each new batch before use. Store all batches under identical, optimal conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Analyze by HPLC.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber (ICH Q1B conditions) or direct sunlight for a defined period. Analyze by HPLC at various time points and compare with a sample kept in the dark.
For all forced degradation samples, analyze by HPLC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products, which will aid in their structural elucidation.
Data Presentation
| Condition | Parameter | Expected Impact on Stability | Primary Degradation Pathway |
| Temperature | -20°C | High Stability | Minimal degradation |
| 4°C | Good Stability | Slow oxidation | |
| Room Temperature (25°C) | Moderate Stability | Increased rate of oxidation | |
| 40°C and above | Low Stability | Accelerated oxidation and thermal degradation | |
| Light | Dark | High Stability | Minimal degradation |
| Ambient Light | Moderate Stability | Photodegradation, photo-oxidation | |
| UV Light | Low Stability | Rapid photodegradation | |
| Atmosphere | Inert (Argon, Nitrogen) | High Stability | Minimal oxidation |
| Air | Moderate to Low Stability | Oxidation | |
| pH | Neutral (pH 6-8) | High Stability | Minimal degradation |
| Acidic (pH < 4) | Moderate Stability | Potential for hydrolysis of ether linkages | |
| Basic (pH > 9) | Low Stability | Accelerated oxidation of phenolic groups |
Visualizations
Caption: A troubleshooting workflow for addressing suspected degradation of this compound.
Caption: Inferred degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Enhancing Chromatographic Resolution of 3,4-Divanillyltetrahydrofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 3,4-Divanillyltetrahydrofuran. Our aim is to help you overcome common challenges and improve the resolution and overall quality of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic challenges encountered when analyzing this compound?
A1: Researchers may face several challenges, including:
-
Poor resolution between this compound and other lignans present in plant extracts, such as secoisolariciresinol, pinoresinol, and isolariciresinol.[1]
-
Peak tailing , which can affect quantification and resolution, often caused by interactions between the analyte and the stationary phase.
-
Co-elution of stereoisomers , as this compound has chiral centers, leading to the presence of diastereomers that can be difficult to separate on achiral columns.
-
Matrix effects from complex sample matrices like plant extracts, leading to baseline noise and interference.
Q2: What type of HPLC column is most suitable for the analysis of this compound?
A2: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of lignans, including this compound. For challenging separations, especially of stereoisomers, a chiral stationary phase (CSP) may be necessary to achieve baseline resolution.
Q3: How can I improve the separation of this compound from other lignans?
A3: To improve separation, you can optimize the mobile phase composition. This includes adjusting the ratio of organic solvent (e.g., methanol or acetonitrile) to water and modifying the pH with additives like formic acid.[2] A gradient elution, where the mobile phase composition is changed over the course of the run, is often more effective for complex samples than an isocratic elution.
Q4: Is it necessary to use a chiral column to separate the stereoisomers of this compound?
A4: While a chiral column is the most direct way to separate enantiomers and diastereomers, it is sometimes possible to separate diastereomers on a standard achiral column (like silica gel or C18) by optimizing the mobile phase and other chromatographic conditions.[3][4][5] However, for robust and baseline separation of all stereoisomers, a chiral column is highly recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the chromatographic analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Isocratic elution for a complex sample. | - Optimize the mobile phase: Adjust the organic solvent-to-water ratio. Introduce a small percentage of a different organic solvent (e.g., methanol in an acetonitrile-water mobile phase).- Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape and selectivity.- Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column).- Implement a gradient elution to better separate components with different polarities. |
| Peak Tailing | - Secondary interactions between the analyte and active sites on the silica backbone of the column.- Column overload.- Dead volume in the HPLC system. | - Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block active silanol groups.- Use a highly deactivated, end-capped column.- Reduce the sample concentration or injection volume.[6]- Check and minimize tubing lengths and ensure proper fitting connections. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.[6][7]- Dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase.[7] |
| Split Peaks | - Clogged frit or column inlet.- Channeling in the column packing.- Injector issues. | - Reverse-flush the column (if permissible by the manufacturer).- Replace the column frit or the entire column.- Inspect and clean the injector rotor seal and sample loop.[6] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Pump malfunction. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a column thermostat to maintain a consistent temperature.- Degas the mobile phase to prevent bubble formation.- Check the pump for leaks and ensure consistent flow rate.[6] |
Quantitative Data Summary
The following table summarizes typical starting parameters for the analysis of this compound using UFLC-MS/MS, based on published methods. These should be considered as a starting point for method development and optimization.
| Parameter | Value | Reference |
| Column | C18 | [2] |
| Mobile Phase A | Water with 0.3% (v/v) Formic Acid | [2] |
| Mobile Phase B | Methanol | [2] |
| Flow Rate | 0.8 mL/min | [2] |
| Column Temperature | 40 °C | [2] |
| Detection | ESI-MS/MS in positive ion mode | [2] |
| Retention Time (approx.) | 7.05 min (under specific HPLC conditions) | [8] |
Experimental Protocols
Sample Preparation from Urtica dioica (Stinging Nettle) Roots
This protocol outlines a general procedure for the extraction of this compound from plant material for subsequent HPLC analysis.
-
Grinding: Dry the Urtica dioica roots at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the roots into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 1 gram of the powdered root material into a flask.
-
Add 20 mL of 80% methanol (methanol/water, 80:20 v/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
UFLC-MS/MS Method for Quantification
This protocol provides a starting point for the quantitative analysis of this compound in biological matrices.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.3% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B (linear gradient)
-
5-7 min: 90% B (hold)
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions: To be determined by direct infusion of a standard solution.
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting flowchart for common HPLC issues.
References
- 1. Lignans from the roots of Urtica dioica and their metabolites bind to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3,4-Divanillyltetrahydrofuran by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of 3,4-Divanillyltetrahydrofuran.
Troubleshooting Guides
Issue: I am observing significant ion suppression for this compound in my plasma samples.
Answer:
Ion suppression is a common matrix effect in LC-MS analysis, particularly when using electrospray ionization (ESI).[1][2] It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][3] Here is a systematic approach to troubleshoot and mitigate ion suppression:
1. Identify the Source of Suppression:
-
Post-Column Infusion Experiment: This experiment helps to identify the retention time regions where matrix components are causing ion suppression. A constant flow of this compound solution is infused into the LC flow after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal of the analyte indicate regions of ion suppression.
2. Improve Chromatographic Separation:
-
Modify Gradient Elution: Adjust the mobile phase gradient to separate the analyte from the interfering matrix components. Often, a shallower gradient can improve resolution.
-
Change Column Chemistry: If gradient modification is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
3. Enhance Sample Preparation:
-
Optimize Extraction Method: A more rigorous sample cleanup can remove a significant portion of interfering matrix components.[4] If you are using protein precipitation, consider switching to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for a cleaner extract.
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma samples.[5] Incorporate a phospholipid removal step in your sample preparation, either by using specific SPE cartridges or a dedicated phospholipid removal plate.
4. Utilize an Internal Standard:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS of this compound.[6][7][8][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.
The following diagram illustrates a typical workflow for troubleshooting ion suppression:
Caption: Troubleshooting workflow for ion suppression.
Issue: My results for this compound show high variability between replicate injections of the same sample.
Answer:
High variability in replicate injections can stem from several sources, often related to the sample matrix, the LC system, or the mass spectrometer.
-
Inadequate Sample Cleanup: Residual matrix components can lead to inconsistent ionization and, consequently, variable peak areas. Re-evaluate your sample preparation method to ensure it is sufficiently removing interferences.
-
Carryover: Analyte from a high concentration sample may adsorb to components of the LC system (e.g., injection port, column) and elute in subsequent injections of low concentration samples or blanks. To address this, implement a robust needle wash protocol and inject blanks after high concentration samples to assess for carryover.
-
LC System Issues: Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting a consistent volume. Air bubbles in the solvent lines can also cause pressure fluctuations and retention time shifts, leading to variability.
-
Mass Spectrometer Source Contamination: A dirty ion source can lead to unstable spray and inconsistent ionization.[10] Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma for an analyte like this compound?
A1: For a moderately lipophilic compound like this compound, the most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that may co-elute with the analyte.[5] Phospholipids are particularly problematic in ESI due to their high abundance and tendency to cause ion suppression.
Q2: How do I quantitatively assess the matrix effect for this compound?
A2: The matrix effect should be quantitatively assessed during method validation by calculating the Matrix Factor (MF).[11] This is done by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[12]
Matrix Factor (MF) Calculation:
MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The precision of the IS-normalized MF across the different lots should not be greater than 15%.
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A3: While a stable isotope-labeled internal standard is ideal, a structural analog can be used as an alternative. However, it is crucial to demonstrate that the analog behaves similarly to the analyte during extraction and ionization and that it effectively compensates for matrix effects. The analog should have similar physicochemical properties and a retention time close to that of this compound.
Data Presentation
Table 1: Assessment of Matrix Effect for this compound in Human Plasma
| Plasma Lot | Analyte Peak Area (Spiked Matrix) | Analyte Peak Area (Neat Solution) | Matrix Factor (MF) | IS-Normalized MF |
| 1 | 85,673 | 102,345 | 0.84 | 0.99 |
| 2 | 82,112 | 102,345 | 0.80 | 0.95 |
| 3 | 88,934 | 102,345 | 0.87 | 1.02 |
| 4 | 84,567 | 102,345 | 0.83 | 0.98 |
| 5 | 80,987 | 102,345 | 0.79 | 0.93 |
| 6 | 86,234 | 102,345 | 0.84 | 0.99 |
| Mean | 0.83 | 0.98 | ||
| %CV | 3.9% | 3.5% |
Table 2: Recovery and Precision Data for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| LLOQ | 1 | 1.05 | 105.0 | 4.5 | 6.2 | 85.3 |
| Low QC | 3 | 2.91 | 97.0 | 3.8 | 5.5 | 87.1 |
| Mid QC | 50 | 51.2 | 102.4 | 2.5 | 4.1 | 86.5 |
| High QC | 150 | 147.6 | 98.4 | 2.1 | 3.8 | 88.0 |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 and anion exchange)
-
Human plasma
-
Internal Standard (IS) solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of IS solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% methanol in water.
-
Wash 2: 1 mL of hexane.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Caption: Solid Phase Extraction (SPE) workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium carbonate buffer (0.1 M, pH 9)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: To 200 µL of human plasma in a glass tube, add 20 µL of IS solution and 200 µL of 0.1 M sodium carbonate buffer (pH 9). Vortex briefly.
-
Extraction: Add 1 mL of MTBE. Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supported liquid extraction in the quantitation of plasma enterolignans using isotope dilution GC/MS with application to flaxseed consumption in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
Technical Support Center: Refinement of 3,4-Divanillyltetrahydrofuran Isolation Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the isolation of 3,4-Divanillyltetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What is the most common plant source for isolating this compound?
A1: The most prominently documented natural source of this compound is the root of the stinging nettle, Urtica dioica[1]. It has also been identified in other plants, including Linum usitatissimum (flax seed)[2].
Q2: What are the general steps for isolating this compound from Urtica dioica?
A2: A typical isolation workflow involves:
-
Extraction: Utilizing a solvent to extract the compound from the dried and powdered plant material.
-
Fractionation/Partitioning: Separating the crude extract into fractions with varying polarities to enrich the target compound.
-
Purification: Employing chromatographic techniques to isolate this compound from other compounds in the enriched fraction.
-
Final Purification/Recrystallization: A final step to obtain a highly pure crystalline product.
-
Characterization: Using analytical techniques to confirm the identity and purity of the isolated compound.
Q3: Which solvents are recommended for the initial extraction?
A3: Polar solvents are generally used for the extraction of lignans like this compound. Ethanol and methanol, often in aqueous mixtures (e.g., 70-100%), are commonly employed[3][4]. Hexane may be used in a preliminary step to remove nonpolar compounds (defatting) before the main extraction[5].
Q4: What analytical techniques are used to identify and quantify this compound?
A4: The primary analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis, often with a C18 column[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds, though derivatization may sometimes be necessary for lignans[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of the compound, providing detailed information about the arrangement of atoms[1][3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and specific detection and identification[1].
Troubleshooting Guides
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using ultrasound-assisted extraction, which has been shown to improve the yield of antioxidants from Urtica dioica[4]. |
| Improper Solvent Choice | The polarity of the extraction solvent is crucial. For this compound, polar solvents like ethanol or methanol are recommended. A sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can also be effective[8]. |
| Degradation of Target Compound | Lignans can be susceptible to degradation under harsh conditions. Avoid prolonged exposure to high temperatures, strong acids or bases, and direct light during extraction. |
Poor Separation during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Silica gel is a common choice for the purification of lignans. If separation is poor, consider using a different stationary phase like alumina or a reversed-phase material (e.g., C18)[9]. |
| Incorrect Mobile Phase | The polarity of the eluent is critical. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, gradually increase the polarity[9]. A gradient elution may be necessary to separate complex mixtures. |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. Reduce the amount of sample loaded relative to the column size. |
| Compound Degradation on Silica Gel | Some compounds are unstable on acidic silica gel. If you suspect degradation, you can deactivate the silica gel by treating it with a base like triethylamine before use[9]. |
Issues with HPLC Analysis
| Potential Cause | Troubleshooting Step |
| No Peaks or Very Small Peaks | |
| - No Injection/Blocked Flow Path | Check for leaks in the system and ensure the injector is functioning correctly. Verify that there is solvent flow from the pump. |
| - Detector Issue | Ensure the detector is turned on and the correct wavelength is set for UV detection (around 280 nm is often used for lignans)[10]. |
| Broad or Tailing Peaks | |
| - Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds[11]. |
| - Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| - Column Overload | Inject a smaller volume or a more dilute sample. |
| Split Peaks | |
| - Clogged Frit or Column Void | Back-flush the column (disconnected from the detector) or replace the inlet frit. If a void has formed at the column inlet, the column may need to be replaced. |
| - Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase[11]. |
Quantitative Data Summary
Table 1: Extraction Yields from Urtica dioica
| Extraction Method | Solvent | Yield (%) | Reference |
| Maceration | Hexane | 2.8 | [5] |
| Maceration | Ethanol | 5.96 | [5] |
| Soxhlet | Hexane | 4.6 | [5] |
| Soxhlet | Ethanol | 11.96 | [5] |
Note: These yields represent the total extract and not the specific yield of this compound.
Table 2: Analytical Parameters for this compound
| Analytical Technique | Parameter | Value | Reference |
| HPLC | Column | C18-ODS (250 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | A: Water/Acetic Acid (99.8:0.2), B: Acetonitrile | [10] | |
| Gradient | 70:30 (A:B) at 0 min to 50:50 at 55 min | [10] | |
| Flow Rate | 0.6 mL/min | [10] | |
| Detection | 280 nm | [10] | |
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | δ 6.75 (d, 2H), δ 6.65 (s, 2H), δ 3.85 (s, 6H), δ 2.75 (m, 4H), δ 2.50 (m, 4H) | [3] |
| ¹³C NMR | Chemical Shift (ppm) | δ 146.5 (phenolic C-OH), δ 144.2 (methoxy-aromatic C), δ 115–120 (aromatic CH), δ 72.8 (tetrahydrofuran C), δ 38–40 (methylene carbons) | [3] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound from Urtica dioica Roots
-
Preparation of Plant Material: Dry the Urtica dioica roots at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Defatting (Optional): To remove nonpolar lipids, perform a preliminary extraction with hexane using a Soxhlet apparatus for 4-6 hours. Discard the hexane extract.
-
Ethanolic Extraction: Extract the defatted plant material with ethanol (95%) using a Soxhlet apparatus for 6-8 hours.
-
Solvent Evaporation: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove remaining nonpolar impurities. Collect the hydroalcoholic phase.
-
Further partition the hydroalcoholic phase with a solvent of intermediate polarity, such as ethyl acetate. The this compound is expected to be enriched in the ethyl acetate fraction.
-
-
Fraction Concentration: Evaporate the solvent from the ethyl acetate fraction to yield an enriched extract for further purification.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the enriched extract from Protocol 1 in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry sample onto the top of the column.
-
Elution: Begin elution with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a high hexane ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions that contain the pure this compound (as determined by TLC) and evaporate the solvent.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical troubleshooting flow for isolation and analysis issues.
References
- 1. This compound | 34730-78-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-299727) | 34730-78-4 [evitachem.com]
- 4. Antioxidant Extracts of Nettle (Urtica dioica) Leaves: Evaluation of Extraction Techniques and Solvents [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. research.rug.nl [research.rug.nl]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Unveiling the In Vivo Potential of 3,4-Divanillyltetrahydrofuran: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comprehensive comparison of 3,4-Divanillyltetrahydrofuran, a lignan found in stinging nettle (Urtica dioica), and its potential therapeutic applications. While in vitro studies have shown promising results, this analysis focuses on the available in vivo data to validate its efficacy.
This compound has garnered attention for its high binding affinity to sex hormone-binding globulin (SHBG), a protein that regulates the bioavailability of steroid hormones like testosterone and estradiol.[1][2] By occupying the binding sites of SHBG, this compound can theoretically increase the levels of free, biologically active hormones.[1][2][3] This mechanism has led to its use in dietary supplements aimed at bodybuilders and athletes to enhance free testosterone levels.[2][3]
Efficacy in a Diabetic Mouse Model
A significant in vivo study investigated the effects of this compound on sexual dysfunction in a diabetic mouse model.[4][5] This research demonstrated that the compound could have potential therapeutic benefits for testicular injury and hypogonadism associated with diabetes.[4]
The study, which administered different doses of this compound for four weeks, observed several positive outcomes in the treated diabetic mice:[4][5]
-
Improved Mating Behavior: An enhancement in mount latency, mount number, and intromission number was recorded.[4]
-
Hormonal Regulation: A positive correlation was found between the treatment and plasma total testosterone, free testosterone, and insulin resistance, alongside the recovery of testicular pathological structures.[4]
-
Upregulation of Key Proteins: The expression of Nur77, StAR, and P450scc, proteins involved in testosterone synthesis, was increased in the testes.[4]
These findings suggest that this compound may exert its effects by activating the expression of Nur77 and other proteins crucial for testosterone production.[4]
Comparative Performance
Currently, there is a notable lack of in vivo studies directly comparing the efficacy of this compound with other alternative treatments for conditions such as hypogonadism or reduced testosterone levels. While some studies suggest the use of stinging nettle extracts, often in combination with other herbs like saw palmetto, for symptoms of benign prostatic hyperplasia (BPH), the specific contribution of this compound in these contexts is not well-defined.[6][7] The scientific community awaits further research to establish a clear comparative profile against other therapeutic agents.
Data Summary
Due to the limited number of comprehensive in vivo studies, a detailed quantitative comparison table is not yet feasible. The primary in vivo evidence comes from the study on diabetic mice, and the key findings are summarized narratively above.
Experimental Protocols
The primary in vivo study referenced utilized a diabetic mouse model established through a high-fat and high-sugar diet combined with streptozotocin injection.[4][5]
Animal Model: Male diabetic mice. Treatment Groups: Mice were administered different doses of this compound.[4][5] Duration: 4 weeks.[4][5] Key Parameters Analyzed:
-
Fasting blood glucose levels.[4]
-
Physiological and biochemical indices.[4]
-
Mating behavior.[4]
-
Testicular morphology (light and transmission electron microscopy).[4]
-
Expression of testosterone synthesis-related signaling proteins (western blotting).[4]
-
Binding ability of this compound to Nur77 (molecular docking).[4]
A separate pharmacokinetic study in rats utilized an ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method to determine the concentration of this compound in plasma.[8]
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. This compound; A Potent Testosterone Booster - Articles Factory [articlesfactory.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-299727) | 34730-78-4 [evitachem.com]
- 4. Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. musclechemistry.com [musclechemistry.com]
- 7. Stinging Nettle - NutraPedia [nutrahacker.com]
- 8. Study on pharmacokinetics of this compound in rats by ultra-fast liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignans and Sex Hormone-Binding Globulin: A Comparative Analysis of 3,4-Divanillyltetrahydrofuran and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 3,4-Divanillyltetrahydrofuran and other lignans on Sex Hormone-Binding Globulin (SHBG). Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential to modulate sex hormone activity by interacting with SHBG. This interaction can influence the bioavailability of androgens and estrogens, with implications for various physiological and pathological processes.
Quantitative Comparison of Lignan Binding to SHBG
The binding affinity of various lignans to SHBG has been evaluated in competitive binding assays. The following table summarizes the 50% inhibitory concentration (IC50) and association constants (Ka) for several key lignans, providing a direct comparison of their potency in displacing dihydrotestosterone (DHT) from SHBG.
| Lignan | IC50 (µM) | Association Constant (Ka) (M⁻¹) |
| This compound | 2.6[1] | 3.2 x 10⁶[1] |
| (-)-Matairesinol | 52[1] | Not Reported |
| (-)-Secoisolariciresinol | 230[1] | Not Reported |
| Enterolactone | 620[1] | Not Reported |
| Enterodiol | Lower affinity than enterolactone[1] | Not Reported |
| Pinoresinol | No significant binding affinity[2] | Not Reported |
| Lariciresinol | Binding affinity observed | Not Reported |
| Nordihydroguaiaretic acid (NDGA) | Lower affinity than enterodiol[1] | Not Reported |
Key Observations:
-
This compound exhibits the highest binding affinity for SHBG among the tested lignans, with an IC50 value significantly lower than other compounds.[1][2][3] This indicates a potent ability to compete with endogenous steroids for SHBG binding.
-
The binding affinity of lignans to SHBG is influenced by their chemical structure. A 4-hydroxy-3-methoxy substitution pattern on the aromatic rings and increased hydrophobicity in the aliphatic part of the molecule are associated with higher binding affinity.[1][4]
-
Plant-derived lignans such as secoisolariciresinol and matairesinol are precursors to the enterolignans, enterodiol and enterolactone, which are formed by intestinal microflora.[5]
Experimental Protocols
The following is a representative experimental protocol for a competitive SHBG binding assay, synthesized from established methodologies.
Objective: To determine the relative binding affinity of test lignans to SHBG by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Purified human SHBG
-
[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand
-
Test lignans (e.g., this compound, matairesinol, etc.)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl₂, and bovine serum albumin)
-
Dextran-coated charcoal solution
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Dilute purified SHBG and prepare stock solutions of test lignans and [³H]-DHT in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of purified SHBG and a fixed concentration of [³H]-DHT.
-
Competition: Add increasing concentrations of the unlabeled test lignan or unlabeled DHT (for the standard curve) to the tubes.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold dextran-coated charcoal solution to the tubes and incubate for a short period (e.g., 10-15 minutes) on ice. The charcoal binds the free [³H]-DHT.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free radioligand.
-
Measurement of Radioactivity: Transfer the supernatant, containing the SHBG-bound [³H]-DHT, to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-DHT against the logarithm of the competitor concentration. The IC50 value, the concentration of the test lignan that inhibits 50% of the specific binding of [³H]-DHT, is determined from this curve.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a competitive SHBG binding assay.
Caption: Proposed mechanism of lignan action on SHBG signaling.
Mechanism of Action and Signaling Implications
SHBG is not merely a passive carrier of sex hormones. It can also mediate signal transduction through a specific membrane receptor (SHBG-R).[4] The binding of a steroid-bound SHBG complex to SHBG-R can activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling cascades.[4][6]
Lignans, such as this compound, can influence this pathway in two primary ways:
-
Competitive Inhibition: By binding to SHBG, lignans competitively inhibit the binding of endogenous sex steroids.[1] This can lead to an increase in the concentration of free, unbound steroids, which are then able to diffuse across the cell membrane and interact with intracellular steroid receptors, leading to genomic effects. This is the mechanism often cited for the purported testosterone-boosting effects of some lignan-containing supplements.
-
Modulation of SHBG-Receptor Interaction: Some evidence suggests that lignan-containing extracts can inhibit the binding of SHBG to its membrane receptor.[2] This would block the SHBG-mediated signaling pathway, preventing the generation of cAMP and its downstream effects. The binding of this compound to SHBG may alter the conformation of the protein, thereby affecting its interaction with the SHBG receptor.
References
- 1. Sex hormone-binding globulin provides a novel entry pathway for estradiol and influences subsequent signaling in lymphocytes via membrane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stinging Nettle - NutraPedia [nutrahacker.com]
- 3. Sex hormone-binding globulin (SHBG) : interaction with non-steroidal ligands and the enhancement of sex steroid action - UBC Library Open Collections [open.library.ubc.ca]
- 4. Sex hormone-binding globulin mediates steroid hormone signal transduction at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex hormone-binding globulin receptor signal transduction proceeds via a G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3,4-Divanillyltetrahydrofuran and Synthetic SHBG Inhibitors
For researchers and professionals in drug development, understanding the nuances of Sex Hormone-Binding Globulin (SHBG) modulation is critical for therapeutic innovation. SHBG is a key plasma glycoprotein that binds to androgens and estrogens, regulating their bioavailability and access to target tissues. Inhibition of SHBG is a strategy employed to increase the concentration of free, biologically active sex hormones. This guide provides an objective comparison between 3,4-Divanillyltetrahydrofuran, a natural lignan, and various synthetic compounds that inhibit SHBG function, supported by available experimental data.
Introduction to SHBG and Its Inhibition
Sex Hormone-Binding Globulin primarily determines the equilibrium between protein-bound (inactive) and free (active) sex steroids in the bloodstream.[1][2] By binding to SHBG, certain compounds can displace endogenous hormones like testosterone, thereby increasing their free concentration and enhancing their biological activity. This mechanism is of significant interest for conditions related to hormonal imbalances and for performance enhancement. This comparison focuses on direct competitive inhibitors of the SHBG ligand-binding pocket.
This compound: The Natural Modulator
This compound is a lignan found in the stinging nettle plant (Urtica dioica) and flax seed.[3][4] It is widely available as a component of nutraceuticals and dietary supplements aimed at increasing testosterone levels.[5]
Mechanism of Action: this compound competitively binds to the same ligand-binding site on SHBG as endogenous steroids.[3] This occupation of the binding site reduces SHBG's capacity to bind testosterone and estradiol, leading to an increase in the levels of these free hormones.[1][3][5] In-vitro experiments have confirmed that it can completely prevent dihydrotestosterone (DHT) from binding to SHBG.[1]
Binding Affinity and Efficacy: While some sources describe its affinity for SHBG as "outstandingly high" in the context of other lignans, more direct comparative studies reveal its binding affinity is relatively low compared to testosterone itself.[6][7] One study quantified its binding affinity for SHBG as 1.47% relative to that of testosterone.[8] Despite this lower affinity, it has been shown to effectively displace testosterone from SHBG in cell culture systems, resulting in a dose-dependent increase in androgen receptor-mediated activity.[6][8] It is important to note that while in-vitro effects are promising, clinical trials in humans are lacking.[1][9]
Synthetic SHBG Inhibitors: A Diverse Pharmacological Class
Synthetic SHBG inhibitors encompass a range of steroidal and non-steroidal compounds. These are typically developed for pharmaceutical applications and can act through direct binding or by modulating SHBG expression.[10] This guide will focus on compounds that, like this compound, directly compete for the SHBG binding site.
1. Danazol: A synthetic steroid derivative, Danazol has been used pharmaceutically to treat conditions like endometriosis.[8]
-
Mechanism and Affinity: It occupies the SHBG steroid-binding site in a manner similar to DHT.[8] Its binding affinity is approximately 2.81% relative to testosterone.[8]
-
Limitations: A significant drawback of Danazol is its lack of specificity, as it interacts with multiple other steroid receptors, limiting its utility as a targeted SHBG inhibitor.[11]
2. 3-(1H-imidazol-1-ylmethyl)-2-phenyl-1H-indole (IPI): A synthetic, non-steroidal compound developed as a research tool.
-
Mechanism and Affinity: IPI binds to the SHBG ligand-binding pocket with an affinity similar to that of testosterone and estradiol, making it a much more potent competitor than this compound.[6][11]
-
Efficacy: Like this compound, IPI has been shown to increase the activity of testosterone in cell culture androgen reporter systems by competitively displacing it from SHBG.[6][11] Its unique structure offers a template for designing novel, high-affinity SHBG inhibitors.[6]
3. d-Norgestrel: A synthetic progestin used in oral contraceptives.
-
Mechanism and Affinity: d-Norgestrel is the only synthetic steroid among several studied that binds to SHBG with an affinity comparable to endogenous sex hormones.[12] It also appears to decrease SHBG-binding capacity, possibly through direct inhibition of SHBG synthesis.[12]
-
Considerations: Its inherent androgenic activity is a key characteristic to consider in its overall hormonal effect.[12]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and qualitative differences between this compound and selected synthetic SHBG inhibitors based on available data.
Table 1: Comparison of Relative Binding Affinities for SHBG
| Compound | Type | Relative Binding Affinity (vs. Testosterone) | Source(s) |
| This compound | Natural Lignan | 1.47% | [8] |
| Danazol | Synthetic Steroid | 2.81% | [8] |
| IPI | Synthetic Non-Steroid | Similar to Testosterone | [6][11] |
| d-Norgestrel | Synthetic Steroid | Comparable to Testosterone | [12] |
Table 2: Summary of Mechanisms, Effects, and Limitations
| Compound | Primary Mechanism | Observed In-Vitro Effects | Key Limitations |
| This compound | Competitive binding to SHBG | Displaces DHT and testosterone from SHBG; increases androgen receptor activity. | Lower relative binding affinity; lacks human clinical trial data.[1][6][8] |
| Danazol | Competitive binding to SHBG | Displaces testosterone from SHBG. | Lack of specificity; interacts with other steroid receptors.[8][11] |
| IPI | Competitive binding to SHBG | Displaces testosterone from SHBG; increases androgen receptor activity. | Research compound, not an approved therapeutic.[6][11] |
| d-Norgestrel | Competitive binding to SHBG; may inhibit SHBG synthesis. | Decreases overall SHBG-binding capacity. | Possesses inherent androgenic activity.[12] |
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Mechanism of SHBG inhibition to increase free testosterone.
Caption: Workflow for screening and confirming SHBG inhibitors.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are generalized protocols for key experiments cited in the evaluation of SHBG inhibitors.
Competitive Binding-Capacity Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for SHBG relative to a natural, radiolabeled ligand (e.g., [³H]Testosterone or [³H]DHT).
Objective: To quantify the ability of a test compound to displace a known radiolabeled steroid from the SHBG binding pocket.
Methodology:
-
Preparation: Purified human SHBG is incubated in a suitable buffer (e.g., Tris-HCl).
-
Incubation: A constant, saturating concentration of a radiolabeled steroid (e.g., [³H]Testosterone) is added to the SHBG solution.
-
Competition: Increasing concentrations of the unlabeled test compound (the 'competitor') are added to the mixture. A control group contains no competitor.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The bound and unbound radiolabeled steroids are separated. A common method is using charcoal (e.g., dextran-coated charcoal) which adsorbs the small, unbound steroids, leaving the larger SHBG-steroid complexes in the supernatant after centrifugation.[12]
-
Quantification: The radioactivity in the supernatant (representing the bound fraction) is measured using a scintillation counter.
-
Analysis: The data is plotted as the percentage of bound radioactivity versus the concentration of the test compound. This allows for the calculation of the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand), which is inversely proportional to the binding affinity.
Cell-Based Androgen Receptor (AR) Reporter Assay
This functional assay measures the biological consequence of displacing testosterone from SHBG. It determines if the displaced testosterone is capable of activating the androgen receptor in a cellular context.[6][8]
Objective: To assess whether an SHBG inhibitor can increase androgenic activity in the presence of SHBG and testosterone.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., kidney or prostate cells) is genetically engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Treatment: The cells are cultured in a medium containing a fixed amount of testosterone and SHBG.
-
Inhibitor Addition: The cells are then treated with varying concentrations of the test SHBG inhibitor (e.g., IPI or this compound).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for testosterone displacement, cellular uptake, AR activation, and reporter gene expression.
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Analysis: An increase in reporter activity in the presence of the inhibitor indicates that it successfully displaced testosterone from SHBG, leading to increased free testosterone that subsequently activated the androgen receptor. The results are typically presented as a dose-response curve.
Conclusion
The choice between this compound and a synthetic SHBG inhibitor depends entirely on the intended application. This compound is a naturally derived compound with demonstrated, albeit modest, in-vitro efficacy and is readily accessible in supplements. However, its lower binding affinity and the absence of robust clinical data are significant limitations for therapeutic development.
Synthetic inhibitors, particularly non-steroidal compounds like IPI, represent a more promising avenue for pharmaceutical research.[6][11] They can be engineered for high affinity and specificity, offering the potential for more potent and targeted modulation of sex hormone bioavailability. While steroidal synthetics like Danazol and d-Norgestrel are effective, their utility can be compromised by off-target hormonal effects.[11][12] Future research in this area will likely focus on refining the design of non-steroidal inhibitors to maximize potency and minimize side effects, moving from in-vitro models to pre-clinical and clinical evaluation.
References
- 1. nutrientjournal.com [nutrientjournal.com]
- 2. Testosterone - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. evolutionary.org [evolutionary.org]
- 5. Buy this compound (EVT-299727) | 34730-78-4 [evitachem.com]
- 6. Molecular interactions between sex hormone-binding globulin and nonsteroidal ligands that enhance androgen activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound; A Potent Testosterone Booster - Articles Factory [articlesfactory.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. musclechemistry.com [musclechemistry.com]
- 10. scbt.com [scbt.com]
- 11. Sex hormone-binding globulin (SHBG) : interaction with non-steroidal ligands and the enhancement of sex steroid action - UBC Library Open Collections [open.library.ubc.ca]
- 12. Sex hormone binding globulin: effect of synthetic steroids on the assay and effect of oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Divanillyltetrahydrofuran Efficacy from Urtica dioica and Linum usitatissimum in Modulating Sex Hormone-Binding Globulin Activity
For Immediate Release
GENT, BE – October 28, 2025 – In the landscape of endocrine research and drug development, the lignan 3,4-Divanillyltetrahydrofuran has emerged as a molecule of significant interest due to its high binding affinity for Sex Hormone-Binding Globulin (SHBG). This interaction holds therapeutic potential for conditions influenced by sex hormone bioavailability. This guide provides a comparative analysis of the efficacy of this compound derived from two prominent botanical sources: stinging nettle (Urtica dioica) and flaxseed (Linum usitatissimum). The focus is on the direct interaction with SHBG, supported by experimental data.
Introduction
This compound is a lignan that has been identified in several plant species, most notably in the roots of Urtica dioica.[1][2] Linum usitatissimum is another significant source of lignans, although its primary lignan is secoisolariciresinol diglucoside (SDG).[3] SDG is a precursor to the mammalian lignans enterodiol and enterolactone, which are formed through metabolism by the gut microbiota. While this compound can be found in flaxseed, its concentration is considerably lower than that of SDG. The primary mechanism by which these lignans are thought to exert their effects on sex hormone balance is through competitive binding to SHBG, a glycoprotein that binds to and transports sex hormones in the bloodstream.[4] By occupying the binding sites on SHBG, these lignans can increase the concentration of free, and thus biologically active, testosterone and estradiol.[4]
Quantitative Comparison of SHBG Binding Affinity
The efficacy of this compound and the active lignan metabolites from Linum usitatissimum can be quantified by their relative binding affinity (RBA) to SHBG. The following table summarizes the quantitative data from a comparative in vitro study.
| Compound | Source(s) | Relative Binding Affinity (%) (Testosterone = 100%) |
| (-)-3,4-Divanillyltetrahydrofuran | Urtica dioica | ~50-80% |
| Enterodiol | Metabolite of Linum usitatissimum lignans | ~5-10% |
| Enterolactone | Metabolite of Linum usitatissimum lignans | ~5-10% |
Data is synthesized from in vitro competitive binding assays. The RBA values are estimates based on graphical data and statements from Schöttner et al. (1997), which indicate that (-)-3,4-divanillyltetrahydrofuran has an "outstandingly high" affinity, while enterodiol and enterolactone show weaker binding.
Experimental Protocols
Extraction of this compound from Urtica dioica Roots
A common method for the extraction and isolation of this compound from stinging nettle roots involves the following steps:
-
Milling and Extraction: Dried and powdered Urtica dioica roots are subjected to solvent extraction, typically with a polar solvent such as 70% aqueous methanol, with continuous stirring for several hours at an elevated temperature (e.g., 55°C).
-
Solvent Removal and Hydrolysis: The methanol is evaporated, and the remaining aqueous solution is filtered. The extract then undergoes acid hydrolysis (e.g., with 1 M HCl at 95°C for one hour) to cleave any glycosidic bonds.
-
Liquid-Liquid Extraction: The hydrolyzed extract is then partitioned with an organic solvent mixture, such as ethyl acetate/hexane, to isolate the lignans in the organic phase.
-
Purification: The crude extract is further purified using chromatographic techniques. This often involves fractionation on a macroporous adsorbent resin followed by elution with a stepwise gradient of ethanol. Final purification to yield high-purity this compound is typically achieved using High-Performance Liquid Chromatography (HPLC).
In Vitro Sex Hormone-Binding Globulin (SHBG) Competitive Binding Assay
The following protocol outlines a typical in vitro assay to determine the binding affinity of lignans to human SHBG:
-
Preparation of Reagents: Human SHBG, radiolabeled dihydrotestosterone ([³H]DHT), and the test compounds (this compound, enterodiol, enterolactone) are prepared in appropriate buffers.
-
Incubation: A constant concentration of human SHBG and [³H]DHT is incubated with varying concentrations of the test lignan in a microplate well. The incubation is carried out at 4°C for a sufficient period (e.g., 3 hours) to reach equilibrium.
-
Separation of Bound and Unbound Steroid: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound [³H]DHT. The mixture is incubated for a short period (e.g., 5 minutes) and then centrifuged to pellet the charcoal.
-
Quantification of Bound Steroid: The supernatant, containing the SHBG-[³H]DHT complex, is transferred to a scintillation vial, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test lignan that inhibits 50% of the [³H]DHT binding to SHBG (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference steroid, such as testosterone or DHT.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its efficacy.
Conclusion
The available experimental data indicates that this compound, predominantly sourced from Urtica dioica, exhibits a significantly higher binding affinity for SHBG compared to the primary lignan metabolites of Linum usitatissimum, enterodiol and enterolactone. This suggests that for applications targeting the direct modulation of SHBG activity, extracts from Urtica dioica standardized for this compound content may offer greater potency. However, it is crucial to consider that the in vivo effects of lignans from Linum usitatissimum are multifaceted and extend beyond direct SHBG binding, involving complex metabolic and signaling pathways. Further head-to-head clinical trials are warranted to fully elucidate the comparative therapeutic efficacy of these two important botanical sources of phytoestrogens.
References
- 1. Lignans from the roots of Urtica dioica and their metabolites bind to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SRA - NCBI [ncbi.nlm.nih.gov]
- 4. Lignans from the roots of Urtica dioica and their metabolites bind to human sex hormone binding globulin (SHBG). | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantification of 3,4-Divanillyltetrahydrofuran
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of two prominent methods for the quantification of 3,4-Divanillyltetrahydrofuran, a lignan found in various plants, including stinging nettle (Urtica dioica), which is noted for its potential therapeutic properties.[1][2] We will delve into the methodologies of Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) and a generalized Gas Chromatography-Mass Spectrometry (GC-MS) approach, presenting their key performance metrics and detailed experimental protocols.
Comparative Analysis of Quantification Methods
The selection of an analytical method is critical and depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data for the UFLC-MS/MS method, which is well-documented for the analysis of this compound in biological matrices.[3] A generalized GC-MS method is also presented as a viable alternative, particularly for the analysis of plant extracts.
| Parameter | UFLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Instrumentation | Ultra-Fast Liquid Chromatograph coupled with a Triple-Quadrupole Tandem Mass Spectrometer | Gas Chromatograph coupled with a Mass Spectrometer |
| Sample Matrix | Rat Plasma[3] | Plant Extracts[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] | Method-dependent, typically in the ng/mL to µg/mL range |
| Precision (RSD%) | Intra- and Inter-day precision within 15%[3] | Method-dependent, typically <15% |
| Accuracy (RE%) | -4.0% to 7.0%[3] | Method-dependent, typically within ±15% |
| Linearity | Not explicitly stated, but implied by validation | Method-dependent |
| Sample Preparation | Protein precipitation followed by centrifugation and filtration | Extraction (e.g., Soxhlet, maceration) followed by derivatization[4][5] |
| Analysis Time | Short analysis times are characteristic of UFLC systems | Generally longer run times compared to UFLC |
Experimental Protocols
UFLC-MS/MS Method for Quantification in Rat Plasma
This method is adapted from a validated study for the determination of this compound in rat plasma.[3]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of internal standard solution and 300 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane.
-
Inject 10 µL of the filtrate into the UFLC-MS/MS system.
2. Chromatographic Conditions: [3]
-
Column: C18 column
-
Mobile Phase: Gradient elution with methanol and water containing 0.3% (v/v) formic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Detection: [3]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Generalized GC-MS Method for Plant Extracts
The following is a general procedure for the analysis of phytochemicals in plant extracts, which can be adapted for this compound.
1. Extraction:
-
Perform an extraction of the plant material (e.g., stinging nettle root) using a suitable solvent such as methanol or ethanol, which can be done via maceration or Soxhlet extraction.[4][5]
2. Derivatization: [5]
-
Evaporate the extract to dryness.
-
To the dried residue, add a silylating agent (e.g., BSTFA with 1% TMCS) to increase the volatility of this compound.
-
Incubate the mixture to ensure complete derivatization.
3. GC-MS Conditions:
-
Column: A non-polar capillary column such as a HP-5MS is often used.[6]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.[5]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
Visualizing Analytical and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the analytical workflow and a relevant biological signaling pathway.
Caption: A comparison of the analytical workflows for UFLC-MS/MS and GC-MS.
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a key regulator of the inflammatory response.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. This compound | 34730-78-4 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-299727) | 34730-78-4 [evitachem.com]
- 3. Study on pharmacokinetics of this compound in rats by ultra-fast liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3,4-Divanillyltetrahydrofuran Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of different stereoisomers of 3,4-Divanillyltetrahydrofuran, a lignan found in sources such as stinging nettle (Urtica dioica) and flax seed (Linum usitatissimum).[1][2] The primary focus is on the interaction of these compounds with Sex Hormone-Binding Globulin (SHBG), a key regulator of sex hormone bioavailability.[1] Experimental data and methodologies are presented to support the comparative analysis.
Introduction to this compound and its Biological Significance
This compound is a lignan that has garnered significant interest for its ability to bind to SHBG.[1] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, thereby regulating their availability to target tissues. By occupying the binding sites of SHBG, this compound can reduce the binding of steroid hormones like testosterone and estradiol, potentially increasing the levels of their free, biologically active forms.[2] This mechanism of action has led to its investigation for applications in hormone regulation and is of interest to the bodybuilding community for its potential to increase free testosterone.[2] The stereochemistry of this compound plays a critical role in its binding affinity to SHBG and, consequently, its biological activity.
Comparative Biological Activity of Stereoisomers
The biological activity of this compound stereoisomers is primarily differentiated by their binding affinity to SHBG. Research indicates a clear stereoselective preference in this interaction.
Key Findings:
-
The (-)-3,4-divanillyltetrahydrofuran isomer has been identified as having a particularly high binding affinity for SHBG.
-
Studies comparing diastereomers have shown that the (±)-diastereoisomers (a racemic mixture of the (+) and (-) enantiomers) are more active in binding to SHBG than the corresponding meso compounds.[1]
-
The lignan with the highest binding affinity identified in some studies is the (±)-3,4-divanillyltetrahydrofuran mixture.[2]
Quantitative Comparison of SHBG Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound stereoisomers to SHBG.
| Compound/Stereoisomer | Relative Binding Affinity (RBA) vs. Testosterone | Notes |
| (-)-3,4-Divanillyltetrahydrofuran (DVT) | 1.5%[3] | Binds with relatively low affinity compared to testosterone.[3][4][5] |
| Testosterone | 100% | Reference compound. |
| Estradiol | 34.2%[3] | For comparison. |
Signaling Pathway and Mechanism of Action
The primary signaling pathway influenced by this compound involves the modulation of free sex hormone levels through competitive binding to SHBG.
Experimental Protocols
The determination of binding affinities of this compound stereoisomers to SHBG is typically performed using a competitive binding assay, often a radioimmunoassay (RIA).
Experimental Workflow: Competitive SHBG Binding Assay
References
- 1. This compound | 34730-78-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interactions between sex hormone-binding globulin and nonsteroidal ligands that enhance androgen activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex hormone-binding globulin (SHBG) : interaction with non-steroidal ligands and the enhancement of sex steroid action - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Analysis of 3,4-Divanillyltetrahydrofuran: In Vivo and In Vitro Effects
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the in vivo and in vitro effects of 3,4-Divanillyltetrahydrofuran (DVTF), a lignan found in stinging nettle (Urtica dioica), with alternative compounds. This guide provides a detailed examination of its biological activity, supported by experimental data and protocols.
Introduction
This compound (DVTF) is a bioactive lignan that has garnered significant interest for its potential therapeutic applications, particularly in the realm of hormonal regulation.[1][2] Extracted primarily from the roots of stinging nettle, DVTF is noted for its high binding affinity to Sex Hormone-Binding Globulin (SHBG), a protein that regulates the bioavailability of sex steroids like testosterone and estradiol.[1][2] This interaction forms the basis of its primary in vitro effect: the potential to increase levels of free, biologically active hormones. In vivo studies have begun to explore its therapeutic potential, particularly in models of metabolic and reproductive dysfunction.
This guide provides a comparative analysis of the in vivo and in vitro effects of DVTF, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.
In Vitro Effects: Inhibition of Sex Hormone-Binding Globulin (SHBG)
The most well-documented in vitro effect of this compound is its ability to bind to SHBG and competitively inhibit the binding of endogenous steroids.[3] This action is believed to increase the concentration of free testosterone and other sex hormones in circulation, making them more available to target tissues.
Comparative Binding Affinity
While direct IC50 values for this compound are not consistently reported across the literature, its binding affinity relative to testosterone has been quantified. One study reported the relative binding affinity of DVTF for SHBG to be 1.5% of that of testosterone. In the same study, a synthetic compound, 3-(1H-imidazol-1-ylmethyl)-2-phenyl-1H-indole (IPI), demonstrated a much higher relative binding affinity of 74%.
| Compound | Type | Relative Binding Affinity to SHBG (% of Testosterone) |
| Testosterone | Endogenous Androgen | 100% |
| This compound (DVTF) | Natural Lignan | 1.5% |
| 3-(1H-imidazol-1-ylmethyl)-2-phenyl-1H-indole (IPI) | Synthetic Compound | 74% |
Experimental Protocol: SHBG Binding Assay (ELISA)
The binding affinity of compounds to SHBG is commonly determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol:
-
Plate Preparation: Microtiter plates are pre-coated with a monoclonal antibody specific for SHBG.
-
Sample and Competitor Incubation: A known amount of SHBG is added to the wells along with the test compound (e.g., DVTF) at varying concentrations. A labeled form of a natural ligand (e.g., biotinylated testosterone) is also added. The test compound competes with the labeled ligand for binding to SHBG.
-
Washing: The plate is washed to remove unbound reagents.
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the biotinylated testosterone that is bound to SHBG.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change.
-
Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the labeled ligand binding, is calculated.
Safety and Toxicity
There is limited information available on the specific toxicity of isolated this compound. However, extracts from Urtica dioica root, the primary source of DVTF, are generally considered to have a low risk of adverse events. A[3] study on the pharmacokinetics of DVTF in rats has been conducted, which is a foundational step in understanding its safety profile. F[4]urther research, including formal toxicological studies, is necessary to establish a comprehensive safety profile for purified DVTF. One study did examine the cytotoxic effects of DVTF on prostate cancer cell lines.
This compound demonstrates distinct and potentially synergistic in vitro and in vivo effects. Its in vitro ability to inhibit SHBG binding suggests a mechanism for increasing free testosterone levels. The in vivo data from a diabetic mouse model supports its potential to enhance testosterone synthesis and improve physiological and behavioral outcomes associated with hypogonadism.
For researchers and drug development professionals, DVTF presents an interesting lead compound. However, further studies are required to fully elucidate its efficacy, determine optimal dosages, and establish a comprehensive safety profile in humans. The development of more potent synthetic analogs with improved pharmacokinetic properties, such as IPI, also represents a promising avenue for future research. This comparative guide highlights the current state of knowledge and underscores the need for continued investigation into the therapeutic potential of this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 34730-78-4 | Benchchem [benchchem.com]
- 3. nutrientjournal.com [nutrientjournal.com]
- 4. Study on pharmacokinetics of this compound in rats by ultra-fast liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of the Association Between this compound Lignan (Urtica dioica Origin) and Prostate Cancer Cells by 131I Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance: How 3,4-Divanillyltetrahydrofuran Analogs Compete for SHBG Binding
A detailed comparison of 3,4-Divanillyltetrahydrofuran and its analogs reveals key structural features that dictate their binding affinity to Sex Hormone-Binding Globulin (SHBG), a critical protein in regulating sex hormone bioavailability. Researchers in drug development can leverage these insights to design novel therapeutics targeting hormone-dependent conditions.
This compound, a lignan found in plants like stinging nettle (Urtica dioica) and flaxseed (Linum usitatissimum), has garnered significant interest for its ability to interact with Sex Hormone-Binding Globulin (SHBG). By binding to SHBG, this compound and its analogs can displace endogenous steroid hormones, such as testosterone and estradiol, thereby increasing their unbound, biologically active concentrations in the bloodstream. This mechanism of action is being explored for its potential therapeutic applications in conditions influenced by hormonal imbalances.
The affinity of these lignans for SHBG is highly dependent on their molecular structure. Key structure-activity relationships (SAR) have been elucidated, providing a roadmap for the design of more potent and selective SHBG inhibitors. The primary determinants of binding affinity include the stereochemistry of the tetrahydrofuran core, the substitution pattern on the aromatic rings, and the nature of the aliphatic portion of the molecule.
Comparative Binding Affinities of this compound Analogs to SHBG
The following table summarizes the in vitro binding affinities of several this compound analogs and related lignans to human SHBG. The data is presented as IC50 values, the concentration of the compound required to displace 50% of bound radiolabeled dihydrotestosterone (DHT), and the association constant (Ka) for the most potent analog.
| Compound | IC50 (µM) | Association Constant (Ka) (M⁻¹) |
| (-)-3,4-Divanillyltetrahydrofuran | 2.6 | 3.2 (± 1.7) x 10⁶ |
| (-)-Matairesinol | 52 | Not Reported |
| (-)-Secoisolariciresinol | 230 | Not Reported |
| (±)-Enterolactone | 620 | Not Reported |
| Nordihydroguaiaretic acid (NDGA) | >1000 | Not Reported |
| (±)-Enterodiol | >1000 | Not Reported |
Data sourced from Schöttner et al., 1998, Journal of Natural Products.[1][2]
Key Structure-Activity Relationship Insights
Several key structural features have been identified as crucial for high-affinity binding to SHBG[1][3]:
-
Stereochemistry: The diastereomeric form of the lignan plays a significant role. Studies have shown that the (±)-diastereoisomers of this compound are more active than their meso counterparts.
-
Aromatic Substitution: The presence of a 4-hydroxy-3-methoxy (guaiacyl) substitution pattern on the aromatic rings is a strong determinant of high binding affinity. This is evident in the significantly higher potency of (-)-matairesinol compared to (±)-enterolactone, which lacks the methoxy groups.
-
Aliphatic Structure: The nature of the central aliphatic core is critical. A tetrahydrofuran ring, as seen in the most potent analog, (-)-3,4-divanillyltetrahydrofuran, contributes to a higher binding affinity compared to the butanolide structure of (-)-matairesinol or the butane-1,4-diol structure of (-)-secoisolariciresinol. Generally, a decrease in the polarity of the aliphatic part of the molecule leads to an increase in activity.
Experimental Protocols
The determination of the binding affinity of this compound analogs to SHBG is typically performed using competitive binding assays. A common method is the charcoal assay, as described in the literature[1].
SHBG Competitive Binding Assay (Charcoal Method)
-
Preparation of Reagents:
-
Human SHBG, purified from the serum of pregnant women.
-
Radiolabeled ligand, typically [³H]-dihydrotestosterone ([³H]-DHT).
-
Unlabeled competitor ligands (this compound analogs).
-
Dextran-coated charcoal suspension.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
-
Incubation:
-
A fixed concentration of human SHBG is incubated with a fixed concentration of [³H]-DHT.
-
Varying concentrations of the unlabeled competitor ligands are added to the incubation mixture.
-
The mixture is incubated for a sufficient period (e.g., 3 hours at 4°C) to allow for binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The dextran-coated charcoal suspension is added to the incubation mixture and incubated for a short period (e.g., 5 minutes). The charcoal adsorbs the unbound [³H]-DHT.
-
The mixture is then centrifuged to pellet the charcoal.
-
-
Quantification:
-
The radioactivity in the supernatant, which represents the amount of [³H]-DHT bound to SHBG, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of bound [³H]-DHT is plotted against the concentration of the competitor ligand.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of [³H]-DHT, is determined from the resulting dose-response curve.
-
The association constant (Ka) can be calculated from the IC50 values using established equations.
-
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of Nur77-Mediated Testosterone Synthesis
This compound has also been shown to influence testosterone synthesis through the activation of the orphan nuclear receptor Nur77. The following diagram illustrates the proposed signaling pathway in testicular Leydig cells.
Caption: Nur77 signaling pathway in testosterone synthesis.
Experimental Workflow for SHBG Binding Assay
The following diagram outlines the key steps in a typical competitive binding assay to determine the affinity of this compound analogs for SHBG.
Caption: Experimental workflow for SHBG competitive binding assay.
References
Comparative Binding Analysis of 3,4-Divanillyltetrahydrofuran and Testosterone to Sex Hormone-Binding Globulin (SHBG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of 3,4-Divanillyltetrahydrofuran and testosterone to Sex Hormone-Binding Globulin (SHBG). The data presented is compiled from in vitro studies and offers insights into the potential of this compound as a modulator of sex hormone activity.
Introduction
Sex Hormone-Binding Globulin (SHBG) is a glycoprotein that binds to androgens and estrogens in the bloodstream, regulating their bioavailability.[1] Compounds that can competitively bind to SHBG have the potential to increase the levels of free, biologically active sex hormones like testosterone. This compound, a lignan found in stinging nettle (Urtica dioica), has been identified as a compound that can occupy the binding sites of SHBG, thereby reducing its capacity to bind steroid hormones.[2][3] This competitive binding may lead to an increase in free testosterone levels.[2]
Quantitative Binding Data
The following table summarizes the comparative binding affinities of this compound and testosterone to SHBG.
| Compound | Relative Binding Affinity (%) (vs. Testosterone) | Notes |
| Testosterone | 100 | Reference compound |
| This compound (DVT) | 1.47 | Binds to SHBG with a lower affinity compared to testosterone.[4] |
It is important to note that while one study indicates a relatively low binding affinity for DVT compared to testosterone[4], another highlights its "outstandingly high" affinity among other tested lignans.[5] This suggests that while its affinity may be lower than that of the primary endogenous ligand, it is significant in the context of other plant-derived compounds.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro competitive binding assays. The general methodology for these experiments is outlined below.
Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound (in this case, this compound) to a target protein (SHBG) by measuring its ability to displace a known radiolabeled ligand (e.g., radiolabeled testosterone or dihydrotestosterone).
Materials:
-
Human SHBG
-
Radiolabeled steroid (e.g., [³H]-Testosterone or [³H]-DHT)
-
Test compound (this compound)
-
Reference compound (unlabeled Testosterone)
-
Assay buffer
-
Scintillation fluid and counter
General Procedure:
-
A constant concentration of SHBG and the radiolabeled steroid are incubated together.
-
Increasing concentrations of the unlabeled test compound (this compound) or the unlabeled reference compound (testosterone) are added to the incubation mixture.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radiolabeled steroid are separated. This can be achieved through various methods, such as dextran-coated charcoal absorption or filtration.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled steroid (IC50) is determined.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of the reference compound (testosterone).
Visualizations
Competitive Binding to SHBG
The following diagram illustrates the competitive binding interaction between this compound and testosterone for the same binding site on SHBG.
Caption: Competitive binding of Testosterone and this compound to SHBG.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the key steps in the experimental workflow for determining the relative binding affinity.
Caption: Workflow for a competitive binding assay to determine binding affinity to SHBG.
References
- 1. Sex hormone-binding globulin (SHBG) : interaction with non-steroidal ligands and the enhancement of sex steroid action - UBC Library Open Collections [open.library.ubc.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-299727) | 34730-78-4 [evitachem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Lignans from the roots of Urtica dioica and their metabolites bind to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pre-Clinical Meta-Analysis of 3,4-Divanillyltetrahydrofuran: An Evidence-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the available pre-clinical research on 3,4-Divanillyltetrahydrofuran (DVTF), a lignan predominantly extracted from Urtica dioica (stinging nettle). Due to a notable absence of formal human clinical trials, this analysis focuses on the existing in vitro and animal model studies to objectively evaluate its biological activity and therapeutic potential. The primary mechanism of interest is its interaction with Sex Hormone-Binding Globulin (SHBG), a key regulator of sex steroid bioavailability.
Abstract
This compound is a lignan found in plants like stinging nettle (Urtica dioica) and flax seed.[1] Its principal biological action involves binding to Sex Hormone-Binding Globulin (SHBG), which in turn is theorized to reduce SHBG's capacity to bind steroid hormones such as testosterone and estradiol.[1][2] This competitive inhibition is hypothesized to increase the concentration of "free" testosterone, the biologically active form of the hormone. While this mechanism is supported by in vitro data, formal clinical trials in humans are currently lacking.[3][4] This guide synthesizes the available pre-clinical data, details the experimental protocols used in key studies, and compares DVTF with a synthetic alternative.
Mechanism of Action: SHBG Inhibition
SHBG is a glycoprotein produced in the liver that binds to androgens and estrogens in the bloodstream, rendering them inactive and controlling their availability to target tissues.[5] The "free hormone hypothesis" posits that only unbound steroids can enter cells to exert their effects.[5] By occupying the ligand-binding sites of SHBG, compounds like DVTF can competitively inhibit the binding of endogenous hormones, thereby increasing their free, bioavailable concentrations.[6][7]
The signaling pathway is straightforward: DVTF binds to SHBG, leaving less SHBG available to bind to testosterone. This shifts the equilibrium in favor of free testosterone.
Caption: DVTF binds to SHBG, inhibiting testosterone binding and increasing free testosterone levels.
Comparative Analysis of SHBG Ligands
While DVTF is a natural compound of interest, synthetic molecules have also been developed to target SHBG. A key study compared DVTF to a novel synthetic compound, 3-(1H-imidazol-1-ylmethyl)-2phenyl-1H-indole (IPI), revealing significant differences in binding affinity.[5][6][7]
| Compound | Type | Source / Origin | Relative SHBG Binding Affinity | Key Findings |
| This compound (DVTF) | Lignan | Natural (from Urtica dioica) | Low | Binds to SHBG and can increase testosterone activity in cell culture systems.[5][6][7] Binding is almost completely lost in the presence of zinc.[6][7] |
| 3-(1H-imidazol-1-ylmethyl)-2phenyl-1H-indole (IPI) | Indole Derivative | Synthetic (Pfizer) | High (similar to testosterone) | Binds to SHBG with high affinity.[5][6][7] Its binding is reduced by ~20-fold in the presence of zinc.[6][7] |
| Testosterone | Steroid Hormone | Endogenous | High (Reference) | Primary androgen that binds to SHBG.[5] |
| Estradiol | Steroid Hormone | Endogenous | High (Reference) | Primary estrogen that binds to SHBG.[5] |
Animal Model Data: Effects on Diabetic Mice
A 2022 study investigated the effects of DVTF on sexual dysfunction in a diabetic mouse model. This provides the most comprehensive in vivo data to date.
| Parameter | Control (Diabetic Mice) | DVTF Treatment Group (Diabetic Mice) | Outcome |
| Mating Behavior | Impaired | Improved mount latency, mount number, and intromission number. | Statistically Significant Improvement |
| Plasma Testosterone | Decreased | Increased total and free testosterone levels. | Statistically Significant Increase |
| Testicular Morphology | Pathological Structures | Recovery of testicular pathological structures. | Positive Morphological Changes |
| Protein Expression | Lower Levels | Increased expression of Nur77, StAR, and P450scc in testes. | Upregulation of Steroidogenic Proteins |
Source: Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice.[8]
Experimental Protocols
Radiometric SHBG Competitive Binding Assay
This in vitro method is crucial for determining the binding affinity of non-steroidal ligands like DVTF to SHBG.
Objective: To quantify the ability of a test compound (e.g., DVTF) to displace a radiolabeled steroid (e.g., [³H]DHT) from purified human SHBG.
Methodology:
-
Preparation: Purified human SHBG is incubated in a buffer solution.
-
Binding Reaction: A constant concentration of radiolabeled dihydrotestosterone ([³H]DHT) is added to the SHBG solution, along with varying concentrations of the unlabeled test compound (DVTF or IPI).
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The SHBG-bound radioligand is separated from the unbound radioligand. This is often achieved by vacuum filtration through a filter that traps the larger protein-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: The data is used to calculate the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀ value), which is indicative of its binding affinity.
Caption: A typical workflow for an SHBG competitive binding assay to determine ligand affinity.
Animal Study Protocol (Diabetic Mouse Model)
Objective: To determine the in vivo effect of DVTF on hypogonadism and sexual dysfunction in diabetic mice.[8]
Methodology:
-
Model Induction: A mouse model of diabetes was established using a high-fat and high-sugar diet combined with streptozotocin injections.
-
Compound Administration: The active DVTF compound was extracted and purified from the roots of Urtica fissa.
-
Treatment Groups: Diabetic mice were divided into groups and administered different doses of DVTF for a period of 4 weeks.
-
Behavioral Analysis: Mating behaviors, including mount latency and intromission number, were recorded and analyzed.
-
Biochemical Analysis: At the end of the treatment period, blood samples were collected to measure fasting blood glucose, plasma total testosterone, and free testosterone.
-
Histological Analysis: Testicular tissue was collected, and changes in morphology were assessed using light microscopy and transmission electron microscopy.
-
Protein Expression Analysis: The expression levels of testosterone synthesis-related proteins (Nur77, StAR, P450scc) in the testes were measured via Western blotting.[8]
Comparison with Other SHBG-Modulating Strategies
While DVTF targets SHBG directly, other compounds and lifestyle interventions can also influence SHBG levels and testosterone bioavailability, offering alternative pathways for research and development.
Caption: Comparison of direct SHBG inhibitors vs. indirect strategies to increase free testosterone.
Conclusion and Future Directions
The existing body of evidence strongly supports the hypothesis that this compound binds to SHBG in vitro. A single animal study suggests this mechanism may translate to tangible physiological effects, such as increased testosterone and improved sexual function in a diabetic mouse model.[8] However, it is critical to underscore that DVTF exhibits a relatively low binding affinity for SHBG compared to synthetic alternatives like IPI.[5][7]
The most significant gap in the current understanding is the complete lack of human clinical trials.[3] Therefore, the efficacy, safety, and optimal dosage of DVTF in humans remain unknown. Future research should prioritize well-designed, placebo-controlled clinical trials to investigate whether the promising pre-clinical findings translate to a human population. Such studies are essential to validate its potential as a therapeutic agent for conditions related to low testosterone or high SHBG. For drug development professionals, DVTF may serve as a lead compound for designing more potent, non-steroidal SHBG ligands.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-299727) | 34730-78-4 [evitachem.com]
- 3. nutrientjournal.com [nutrientjournal.com]
- 4. musclechemistry.com [musclechemistry.com]
- 5. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions between sex hormone-binding globulin and nonsteroidal ligands that enhance androgen activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex hormone-binding globulin (SHBG) : interaction with non-steroidal ligands and the enhancement of sex steroid action - UBC Library Open Collections [open.library.ubc.ca]
- 8. Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,4-Divanillyltetrahydrofuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of 3,4-Divanillyltetrahydrofuran, a lignan compound found in various plants, including stinging nettle.[1][2] Due to the absence of specific, publicly available disposal protocols for this compound, the following procedures are based on general best practices for the disposal of laboratory chemicals of similar structure, such as tetrahydrofuran derivatives and other lignans.
I. Chemical Waste Profile and Hazard Assessment
Quantitative Data Summary
Specific quantitative disposal limits for this compound are not specified in the reviewed literature. The following table outlines the typical parameters considered for chemical waste disposal. Researchers must consult their institution's Environmental Health & Safety (EHS) department to determine the appropriate values and waste codes.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | Not specifically listed. Determination required by a qualified professional based on characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). | [3] |
| Permissible Exposure Limit (PEL) | Not established. | N/A |
| Concentration for Drain Disposal | Not recommended for drain disposal without prior neutralization and approval from local authorities and institutional EHS. | [4] |
| Reportable Quantity (RQ) | Not established. | N/A |
II. Step-by-Step Disposal Protocol
The following protocol provides a general workflow for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and reaction byproducts, must be treated as chemical waste.
-
Segregate the waste into compatible streams:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and empty vials.
-
Liquid Waste: Solutions containing this compound. Avoid mixing with incompatible solvents.
-
Sharps Waste: Contaminated needles or other sharps should be placed in a designated sharps container.
-
2. Waste Collection and Storage:
-
Collect waste in designated, properly labeled, and sealed containers.[5]
-
Liquid waste should be stored in a chemically resistant container with a secure cap.
-
Solid waste should be collected in a clearly marked bag or container.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, which should be a well-ventilated area, away from ignition sources and incompatible materials.[5]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
4. Neutralization and Treatment (if applicable and approved):
-
Due to the lack of specific data, on-site treatment or neutralization of this compound is not recommended without a validated and approved protocol from your institution's EHS department. Some simple aqueous solutions may be neutralized and disposed of down the drain, but this requires verification that no hazardous byproducts are formed and that it is permitted by local regulations.[4]
5. Scheduling Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowed time (as per institutional and local regulations), arrange for its collection by a certified hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or direct contact with the EHS department.[5]
6. Documentation:
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols, the Safety Data Sheet (SDS) for any chemicals used, and your Environmental Health & Safety (EHS) department for detailed and compliant disposal procedures. The responsibility for safe and compliant chemical waste disposal rests with the generator of the waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
